Product packaging for 2-Fluoro-3-methylpyridine-5-boronic acid(Cat. No.:CAS No. 904326-92-7)

2-Fluoro-3-methylpyridine-5-boronic acid

Cat. No.: B1318685
CAS No.: 904326-92-7
M. Wt: 154.94 g/mol
InChI Key: XCWIMBMPJGQNHG-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BFNO2 B1318685 2-Fluoro-3-methylpyridine-5-boronic acid CAS No. 904326-92-7

Properties

IUPAC Name

(6-fluoro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWIMBMPJGQNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590383
Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
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Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904326-92-7
Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
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Record name (6-Fluoro-5-methylpyridin-3-yl)boronic acid
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Record name 2-Fluoro-3-methylpyridine-5-boronic Acid
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Foundational & Exploratory

2-Fluoro-3-methylpyridine-5-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Fluoro-3-methylpyridine-5-boronic acid

Introduction

This compound is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid group on the pyridine ring, make it a valuable reagent in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the boronic acid group.[2] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇BFNO₂[1][3]
Molecular Weight 154.93 g/mol [1]
CAS Number 904326-92-7[1][4][5]
Physical Form Solid[1]
InChI Key XCWIMBMPJGQNHG-UHFFFAOYSA-N[1]
SMILES String Cc1cc(cnc1F)B(O)O[1]
Purity (Typical) >95%[3]

Reactivity and Applications in Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and agrochemicals.[6][7][8]

Boronic acids are considered bioisosteres of carboxylic acids and are valued for their versatile reactivity, stability, and low toxicity.[9] The resulting boric acid from the reaction is considered a "green compound" that can be eliminated by the body.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond. The fluorine and methyl groups on the pyridine ring can modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes and the properties of the final product.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D out1 X- C->out1 E Ar-Pd(II)-R L2 D->E F Reductive Elimination E->F out2 B(OH)3 E->out2 F->A G Ar-R (Coupled Product) F->G in1 Ar-X in1->B in2 R-B(OH)2 in2->D in3 Base in3->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Challenges and Optimization

A significant challenge when working with heteroaryl boronic acids, including pyridine derivatives, is the undesired side reaction known as protodeboronation.[10] This process involves the cleavage of the C-B bond, which is replaced by a C-H bond, thereby deactivating the nucleophilic partner.[10] This degradation is often facilitated by aqueous bases.[10]

Strategies to mitigate protodeboronation include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, which slowly releases the active boronic acid under reaction conditions.[10]

  • Anhydrous Conditions: Employing rigorously dried solvents and reagents to suppress water-mediated decomposition.[10]

  • Base Optimization: Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong hydroxides.[10]

  • Ligand and Catalyst Selection: Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specialized precatalysts can promote rapid catalytic turnover, minimizing the time the unstable boronic acid is exposed to harsh conditions.[10]

Experimental Protocols

While a specific, validated protocol for this compound is not detailed in the provided search results, a general experimental procedure for a Suzuki-Miyaura coupling involving a similar unstable heteroaryl boronic acid derivative (a pinacol ester) can be adapted.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on methodologies designed for challenging or unstable heteroaryl boronic acids.[8][10]

Reagents and Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[10][11]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[10][12]

  • Anhydrous, Degassed Solvent (e.g., 1,4-dioxane, toluene)[8][10]

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (3.0 equiv).[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.[8][10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%) followed by the anhydrous, degassed solvent via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8][10]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Weigh Reagents: Aryl Halide, Boronic Ester, Base prep1->prep2 react1 Combine Reagents in Schlenk Flask prep2->react1 react2 Evacuate & Backfill with Inert Gas (3x) react1->react2 react3 Add Catalyst & Degassed Solvent react2->react3 react4 Heat & Stir (e.g., 80-110 °C) react3->react4 react5 Monitor Progress (TLC / GC-MS) react4->react5 workup1 Cool to RT react5->workup1 workup2 Dilute & Wash (Water, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Filter & Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classification indicates it can cause serious eye damage (H318).[1] It is recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a specialized reagent with significant utility in the synthesis of complex heterocyclic compounds. Its value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for C-C bond formation in drug discovery and materials science.[6][15] While its handling requires careful consideration of its stability and potential for protodeboronation, optimized reaction conditions and the use of more stable derivatives can lead to high-yield synthesis of desired products. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic acid (CAS: 904326-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2-Fluoro-3-methylpyridine-5-boronic acid is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, incorporating a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine ring, offers a unique combination of properties for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.

PropertyValueSource(s)
CAS Number 904326-92-7[1][2]
Molecular Formula C₆H₇BFNO₂[1]
Molecular Weight 154.93 g/mol [1]
Appearance Solid powder-
SMILES Cc1cc(cnc1F)B(O)O[1]
InChI Key XCWIMBMPJGQNHG-UHFFFAOYSA-N[1]

Synthesis and Handling

The synthesis of this compound typically involves a multi-step process, beginning with a suitably substituted pyridine derivative. A common strategy is the borylation of a halogenated precursor via a lithium-halogen exchange reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for the synthesis of similar pyridine boronic acids.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methylpyridine (Precursor)

The synthesis of the brominated precursor is a critical first step. While multiple routes exist, a common approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction or direct bromination of a suitable pyridine derivative.

Step 2: Borylation via Lithium-Halogen Exchange

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoro-3-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1 M).

  • Workup: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

Synthesis_Workflow Precursor 5-Bromo-2-fluoro-3-methylpyridine Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Precursor->Lithiation Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many pharmaceutical agents. The fluorine substituent can enhance the metabolic stability and binding affinity of the final products.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using microwave irradiation to accelerate the reaction.[3]

  • Reagent Preparation: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[3]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup Reactants This compound + Aryl Halide Microwave Microwave Irradiation (e.g., 120°C, 15-30 min) Reactants->Microwave Catalyst Pd Catalyst + Base Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Coupled Biaryl Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are important pharmacophores in modern drug discovery. The boronic acid moiety can form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, making them effective enzyme inhibitors.[4][5] The incorporation of a fluorinated pyridine scaffold, as in this compound, allows for the modulation of physicochemical properties to enhance drug-like characteristics.

The general workflow for utilizing this compound in a drug discovery program involves its use as a key building block in the synthesis of a library of candidate compounds. These compounds are then screened for biological activity against a specific target.

Drug_Discovery_Pathway Start This compound Synthesis Library Synthesis (e.g., Suzuki Coupling) Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of this compound in a drug discovery pipeline.

References

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methylpyridine-5-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a fluorinated pyridine ring, make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential as a scaffold for kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: (2-Fluoro-3-methylpyridin-5-yl)boronic acid) is a white to off-white solid. Its molecular structure consists of a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a boronic acid group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 904326-92-7[1][2][3][4][5]
Molecular Formula C₆H₇BFNO₂[3][5]
Molecular Weight 154.93 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95-98%[5]

A detailed analysis of the molecular geometry, vibrational frequencies, and chemical shifts has been performed using a combination of experimental techniques and theoretical calculations.

Spectroscopic Data

The structural characterization of this compound has been extensively studied using various spectroscopic methods.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Peaks / Shifts
¹H NMR Chemical shifts are typically observed for the pyridine ring protons and the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the methyl group are observed.
FT-IR Characteristic vibrational bands for O-H, C-H, C=N, C=C, B-O, and C-F bonds are present.
Raman Complementary vibrational modes to FT-IR are observed.

Note: Specific chemical shifts and vibrational frequencies can be found in the referenced literature and may vary slightly depending on the solvent and experimental conditions.

Crystallographic Data

Single-crystal X-ray diffraction (XRD) studies have provided precise information on the bond lengths, bond angles, and crystal packing of this compound. This data is crucial for understanding its intermolecular interactions and for computational modeling studies.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from a halogenated precursor, such as 5-bromo-2-fluoro-3-methylpyridine, via a lithium-halogen exchange followed by borylation.

G start 5-Bromo-2-fluoro-3-methylpyridine intermediate1 Lithiation with n-BuLi in THF, -78 °C start->intermediate1 intermediate2 Lithium Intermediate intermediate1->intermediate2 intermediate3 Borylation with Triisopropyl borate intermediate2->intermediate3 intermediate4 Boronate Ester Intermediate intermediate3->intermediate4 hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate4->hydrolysis product This compound hydrolysis->product

Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of fluorinated pyridine boronic acids.

Materials:

  • 5-Bromo-2-fluoro-3-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-fluoro-3-methylpyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent with significant applications in both academic and industrial research, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and as a scaffold for bioactive molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

G start This compound + Aryl/Heteroaryl Halide reaction Suzuki-Miyaura Coupling start->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product Biaryl/Heteroaryl Product reaction->product

General workflow for Suzuki-Miyaura coupling.
Role as a Kinase Inhibitor Scaffold

Fluorinated pyridines are prevalent in many kinase inhibitors due to the ability of the fluorine atom to form favorable interactions with the protein target and improve metabolic stability. While direct inhibition of a specific signaling pathway by this compound itself is not extensively documented, its structural motif is found in compounds designed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The boronic acid moiety can also act as a pharmacophore, forming reversible covalent bonds with serine residues in the active sites of certain kinases.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The general structure of this compound provides a foundation for the synthesis of such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Derivative of 2-Fluoro-3-methylpyridine- 5-boronic acid Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity in cross-coupling reactions make it an important tool for the construction of complex molecular architectures. The presence of the fluorinated pyridine motif suggests its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The data and protocols presented in this guide are intended to support further research and application of this compound in the advancement of science and medicine.

References

Synthesis of 2-Fluoro-3-methylpyridine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylpyridine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed synthetic protocol, presents relevant quantitative data, and includes key visualizations to facilitate understanding and replication of the methodology.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine ring, allows for diverse chemical modifications and makes it a sought-after component in the design of novel therapeutics. The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation of a suitable precursor.

Synthetic Pathway

The most common and efficient route for the synthesis of this compound involves a lithium-halogen exchange on a brominated pyridine derivative, followed by quenching with a borate ester and subsequent hydrolysis. The commercially available compound, 5-Bromo-2-fluoro-3-methylpyridine, serves as an ideal starting material for this transformation.

Synthesis_Pathway A 5-Bromo-2-fluoro-3-methylpyridine B 2-Fluoro-3-methyl-5-lithiopyridine (in situ) A->B n-BuLi, THF -78 °C D Boronate ester intermediate B->D B(O-iPr)3 C Triisopropyl borate C->D E This compound D->E Aqueous Acidic Workup

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-Bromo-2-fluoro-3-methylpyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2-fluoro-3-methylpyridine≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Triisopropyl borate≥98%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Ethyl acetateReagent gradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO4)Reagent gradeCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Bromo-2-fluoro-3-methylpyridineC₆H₅BrFN190.01White to light yellow solid29312-98-9
This compoundC₆H₇BFNO₂154.94White to off-white solid904326-92-7[1]

Table 2: Expected Yield and Purity

ParameterValueNotes
Expected Yield 60-75%Based on analogous reactions in the literature. Actual yield may vary depending on reaction scale and purification method.
Purity >95%After purification. Purity to be confirmed by NMR and/or LC-MS analysis.

Characterization Data

Detailed characterization of this compound has been reported in the scientific literature. Spectroscopic data from these studies can be used to confirm the identity and purity of the synthesized product.

Table 3: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR (DMSO-d₆)Chemical shifts (δ, ppm): 2.3 (s, 3H, CH₃), 7.8 (d, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 8.4 (s, 2H, B(OH)₂)[2]
¹³C NMR (DMSO-d₆)Chemical shifts (δ, ppm): 14.1 (CH₃), 125.8, 139.9, 149.3, 151.2, 161.8 (Ar-C)[2]
FT-IR (cm⁻¹)3200-3500 (O-H stretching), 1600-1400 (C=C and C=N stretching), 1300-1400 (B-O stretching)[2]
Raman (cm⁻¹)Vibrational modes corresponding to the pyridine ring and boronic acid group.[2]
XRD Single crystal X-ray diffraction data is available for detailed structural analysis.[2]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from starting material procurement to the final characterization of the product.

Logical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A Procure 5-Bromo-2-fluoro-3-methylpyridine B Halogen-Metal Exchange A->B C Borylation B->C D Workup and Purification C->D E NMR Spectroscopy (¹H, ¹³C) D->E Characterization F Mass Spectrometry D->F G Purity Assessment (e.g., HPLC) D->G H Final Product: This compound G->H

Figure 2: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging a well-established synthetic route and providing clear experimental procedures and data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The successful synthesis of this key intermediate opens avenues for the creation of novel and potent therapeutic agents.

References

2-Fluoro-3-methylpyridine-5-boronic acid physical properties and appearance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a fluorinated pyridine derivative incorporating a boronic acid functional group. Such organoboron compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

Data Presentation: Physical and Chemical Identifiers

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValueCitations
CAS Number 904326-92-7[1][2][3][4]
Molecular Formula C₆H₇BFNO₂[1][3][5]
Molecular Weight 154.93 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[1]
InChI Key XCWIMBMPJGQNHG-UHFFFAOYSA-N[1][3]
SMILES String Cc1cc(cnc1F)B(O)O[3]

Note: Specific properties such as melting point, boiling point, and solubility data for this compound are not detailed in the provided search results. A related compound, 2-fluoropyridine-3-boronic acid, is described as a white to off-white solid.[6]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not available, a general synthesis protocol for a structurally similar compound, 2-fluoropyridine-3-boronic acid, provides insight into its preparation. This process involves a lithium-halogen exchange followed by borylation.

General Synthesis of a Fluoropyridine Boronic Acid[7]

This protocol outlines the synthesis of 2-fluoropyridine-3-boronic acid from 3-bromo-2-fluoropyridine.

Materials:

  • 3-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general synthesis workflow for fluoropyridine boronic acids and their application in Suzuki-Miyaura cross-coupling reactions, a primary application for this class of compounds.

G A 1. Dissolve 3-Bromo-2-fluoropyridine in anhydrous THF B 2. Cool to -78°C under inert atmosphere A->B C 3. Add n-BuLi in hexanes (Lithiation) B->C D 4. Add Triisopropyl borate (Borylation) C->D E 5. Warm to RT and stir overnight D->E F 6. Quench with 1M HCl E->F G 7. Extraction with Ethyl Acetate F->G H 8. Purification (Recrystallization / Chromatography) G->H I Final Product: 2-Fluoropyridine-3-boronic acid H->I

Caption: General workflow for the synthesis of a fluoropyridine boronic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle A 2-Fluoro-3-methylpyridine -5-boronic acid Transmetal Transmetalation A->Transmetal B Aryl Halide (Ar-X) OxAdd Oxidative Addition B->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Signaling pathway for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Data for 2-Fluoro-3-methylpyridine-5-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-3-methylpyridine-5-boronic acid (CAS: 904326-92-7), a key building block in medicinal chemistry and materials science. The structural elucidation and quality control of such molecules are critically dependent on a multi-faceted spectroscopic approach. This document synthesizes experimentally verified data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy to create a self-validating profile of the compound. The insights herein are grounded in peer-reviewed experimental findings, providing researchers, scientists, and drug development professionals with an authoritative reference.[1]

Molecular Structure and Solid-State Conformation

This compound is a substituted pyridine ring bearing three distinct functional groups: a fluorine atom, a methyl group, and a boronic acid moiety. The electronic properties of these groups—the electron-withdrawing nature of the fluorine and the pyridine nitrogen, and the unique characteristics of the boronic acid—govern the spectroscopic signature of the molecule.

In the solid state, X-ray diffraction (XRD) studies have confirmed that this molecule, like many arylboronic acids, forms a hydrogen-bonded dimeric structure.[1] This intermolecular interaction, where two boronic acid groups associate, is a critical consideration for interpreting vibrational spectra (IR and Raman) obtained from solid samples, as it significantly influences the O-H stretching vibrations.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecular framework.

Causality Behind Experimental Choices

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is a deliberate choice for boronic acids. Boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃. This equilibrium can lead to complex or broadened NMR spectra.[1] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ disrupt the formation of these boroxines, ensuring that the monomeric boronic acid is the predominantly observed species and yielding cleaner, more interpretable spectra.

¹H and ¹³C NMR Analysis

The proton and carbon NMR spectra provide definitive evidence for the arrangement of substituents on the pyridine ring. The experimental data, acquired in DMSO-d₆, is summarized below.[1]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Chemical Shift and Multiplicity
-CH₃2.29 (s)16.4¹H : Standard methyl group on an aromatic ring. Singlet (s) as there are no adjacent protons. ¹³C : Typical chemical shift for an sp³ methyl carbon attached to an sp² system.
H-48.01 (s)143.9¹H : Aromatic proton significantly deshielded by the adjacent nitrogen and the fluorine atom (via resonance). Appears as a singlet due to negligible long-range coupling. ¹³C : Deshielded due to proximity to the electronegative fluorine atom.
H-68.35 (s)148.1¹H : Most downfield aromatic proton due to its position ortho to the strongly electron-withdrawing pyridine nitrogen. Appears as a singlet. ¹³C : Also deshielded by the adjacent nitrogen.
B(OH)₂8.41 (s, broad)-¹H : The acidic protons of the boronic acid group. The signal is often broad due to chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron atom. Its chemical shift is highly dependent on concentration and temperature.
C-2-162.2 (d, ¹JCF = 15.1 Hz)¹³C : Carbon directly attached to fluorine, resulting in a large downfield shift and a characteristic large one-bond coupling constant (¹JCF).
C-3-128.2¹³C : Carbon bearing the methyl group.
C-5-124.0 (approx.)¹³C : Carbon attached to the boron atom. This signal is often broadened due to quadrupolar relaxation of the ¹¹B nucleus and may be difficult to observe.

Data sourced from Alver & Dikmen (2016).[1]

¹⁹F and ¹¹B NMR Spectroscopy: A Predictive Analysis

While detailed experimental data for ¹⁹F and ¹¹B NMR were not available in the primary reference, their expected characteristics can be reliably predicted based on established principles.

  • ¹⁹F NMR : Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[2][3] For a fluorine atom attached to a pyridine ring, the chemical shift is expected in the range of -60 to -120 ppm relative to CFCl₃.[4][5][6] The signal for this compound would likely appear as a singlet or a finely split multiplet due to smaller long-range couplings with ring protons. ¹⁹F NMR is an excellent tool for confirming the presence and electronic environment of the fluorine atom.[7]

  • ¹¹B NMR : Boron-11 is a quadrupolar nucleus, which often results in broad signals. However, it is highly informative. For a trigonal, sp²-hybridized arylboronic acid, the ¹¹B chemical shift typically appears in a characteristic downfield region of δ 27-33 ppm .[8][9][10] Should the boronic acid be converted to a tetrahedral, sp³-hybridized boronate ester or adduct (e.g., by reaction with a diol or in a basic solution), the signal would shift significantly upfield to approximately δ 3-9 ppm .[8][11] This makes ¹¹B NMR an invaluable tool for studying the reactivity and binding of boronic acids.[12][13]

Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm centered around 7 ppm is appropriate. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

    • ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard. An increased number of scans will be necessary due to the low natural abundance of ¹³C.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve lock Lock & Shim dissolve->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform Phase & Baseline Correction acquire_C->process integrate Integrate & Calibrate process->integrate [Final Spectrum] [Final Spectrum] integrate->[Final Spectrum]

Caption: Standard workflow for NMR analysis of the title compound.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. They are powerful for identifying functional groups and providing insight into molecular structure, particularly in the solid state. These techniques are complementary: some vibrations are strong in IR and weak or silent in Raman, and vice versa.

FT-IR Spectral Analysis

The FT-IR spectrum is dominated by absorptions from the boronic acid's O-H bonds, the B-O bond, and vibrations from the substituted pyridine ring.

Raman Spectral Analysis

Raman spectroscopy provides complementary data. Aromatic ring stretching modes are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the pyridine core.

Vibrational Mode FT-IR (cm⁻¹) Raman (cm⁻¹) Assignment and Rationale
O-H Stretch~3325 (very broad)Not prominentThe broad, strong absorption in the IR is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer. This vibration involves a large change in dipole moment, making it IR-active.
C-H Stretch (Aromatic)~3070~3070High-frequency stretching of the C-H bonds on the pyridine ring.
C-H Stretch (Methyl)~2927~2927Stretching of the C-H bonds in the methyl group.
Ring Vibrations1608, 15721610 (strong)C=C and C=N stretching vibrations within the pyridine ring. Aromatic ring modes are often strong in Raman due to the large change in polarizability during the vibration.
B-O Stretch1361 (strong)1365Asymmetric stretching of the B-O bonds in the B(OH)₂ group. This is a highly characteristic and strong band in the IR spectrum of boronic acids.[14]
C-F Stretch~1250Not prominentStretching of the carbon-fluorine bond. This vibration is typically strong in the IR spectrum due to the high polarity of the C-F bond.
Ring BreathingNot prominent~1030 (strong)A symmetric in-plane expansion and contraction of the entire pyridine ring. This mode causes a significant change in polarizability, making it very strong in the Raman spectrum.

Data sourced and interpreted from Alver & Dikmen (2016).[1]

Protocol: ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum of solid this compound. Attenuated Total Reflectance (ATR) is the preferred method for solids as it requires minimal sample preparation.[15][16][17]

Methodology:

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[18] Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the instrument.

  • Sample Application: Place a small amount of the powdered solid sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, retract the press arm, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Protocol: FT-Raman Data Acquisition

Objective: To obtain a high-quality Raman spectrum of the solid compound.

Methodology:

  • Sample Preparation: Place a small amount of the powder into a sample holder, such as an aluminum cup or a glass capillary tube.[20][21]

  • Instrument Setup:

    • Place the sample holder into the spectrometer's sample compartment.

    • The most common setup involves a laser source (e.g., Nd:YAG at 1064 nm to minimize fluorescence), collection optics, and a detector.[22][23]

  • Data Acquisition:

    • Focus the laser onto the sample surface.[24]

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to maximize signal while avoiding sample damage or fluorescence.

    • Typically, several hundred scans are co-added to produce the final spectrum.

A Self-Validating Spectroscopic Profile

The trustworthiness of a compound's structural assignment comes from the corroboration of data across multiple, independent analytical techniques. Each spectroscopic method validates the others, creating a robust and reliable characterization.

Structural Feature NMR Evidence FT-IR Evidence Raman Evidence
Pyridine Ring Aromatic proton signals (δ 8.0-8.4), aromatic carbon signals (δ 124-163).Ring stretching vibrations (1608, 1572 cm⁻¹).Strong, sharp ring breathing and stretching modes (1030, 1610 cm⁻¹).[25][26][27][28]
Methyl Group Sharp singlet at δ 2.29 (¹H), signal at δ 16.4 (¹³C).C-H stretching (~2927 cm⁻¹).C-H stretching (~2927 cm⁻¹).
Fluorine Substituent ¹³C signal is a doublet with large ¹JCF coupling; (Predicted ¹⁹F signal).C-F stretching vibration (~1250 cm⁻¹).-
Boronic Acid Group Broad, exchangeable B(OH)₂ proton signal (δ 8.41); (Predicted ¹¹B signal at δ ~30 ppm).Very broad O-H stretch (~3325 cm⁻¹), strong B-O stretch (1361 cm⁻¹).B-O stretching vibration (1365 cm⁻¹).

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. ¹H and ¹³C NMR confirm the precise substitution pattern on the pyridine ring, while ¹⁹F and ¹¹B NMR serve as unambiguous probes for the key heteroatoms. FT-IR and Raman spectroscopy provide complementary vibrational fingerprints, clearly identifying all major functional groups and confirming the hydrogen-bonded dimeric structure in the solid state. This integrated spectroscopic dataset provides a definitive and reliable method for the identification, quality assessment, and structural verification of this important chemical building block.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-3-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-Fluoro-3-methylpyridine-5-boronic acid, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, stability considerations, reactivity in common cross-coupling reactions, and its role in the synthesis of complex, biologically active molecules.

Physicochemical Properties

This compound is a solid at room temperature. Its structural and chemical properties are summarized in the table below. A detailed structural and spectroscopic characterization using FT-IR, Raman, NMR, and XRD techniques has been reported, providing a solid foundation for its identification and use in synthesis.[1]

PropertyValueReference
CAS Number 904326-92-7
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.93 g/mol
Appearance Solid
InChI Key XCWIMBMPJGQNHG-UHFFFAOYSA-N
SMILES Cc1cc(cnc1F)B(O)O

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, and particularly for its successful application in chemical synthesis. Like many heteroaromatic boronic acids, its primary route of degradation is through protodeboronation.[2][3]

Protodeboronation: The Key Stability Challenge

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-3-methylpyridine.[3] This undesired side reaction is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions required for many cross-coupling reactions.[2] The presence of water can also serve as a proton source, facilitating this degradation pathway.[2]

Factors Influencing Stability:

  • pH: Basic conditions generally accelerate protodeboronation.[4] For some heteroaromatic boronic acids, zwitterionic species formed under neutral pH conditions can also be highly susceptible to decomposition.[3]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2]

  • Presence of Water: Although some water can be beneficial for the catalytic cycle in Suzuki-Miyaura couplings, excess water can promote protodeboronation.[2]

  • Oxidative Degradation: In addition to protodeboronation, oxidative pathways can also lead to the degradation of boronic acids, particularly in the presence of oxidizing agents.[5]

Storage and Handling Recommendations:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly sealed to prevent moisture ingress.

  • Avoid contact with strong oxidizing agents.

Reactivity Profile

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis for constructing complex molecular architectures.[7]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8]

Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Reactions:

Given the propensity for protodeboronation, careful optimization of reaction conditions is crucial for achieving high yields of the desired coupled product. The following strategies have been shown to be effective:

StrategyRationale
Use of Milder Bases Strong bases like NaOH or KOH can promote protodeboronation. Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[2][9]
Lower Reaction Temperatures If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80 °C) can minimize decomposition.[2]
Anhydrous Conditions Using anhydrous solvents and reagents can reduce the rate of protodeboronation, though complete exclusion of water may slow the desired reaction. Careful optimization of water content is key.[2]
Conversion to Boronic Esters Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters exhibit greater stability and can slowly release the active boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[2][3]
Use of Highly Active Catalysts More efficient catalyst systems can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]

Below is a diagram illustrating the competing pathways for this compound in a Suzuki-Miyaura reaction.

G cluster_0 Reaction Pathways 2F3MP5BA This compound Coupled_Product Desired Coupled Product 2F3MP5BA->Coupled_Product Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-X) Protodeboronation_Product Protodeboronation Product (2-Fluoro-3-methylpyridine) 2F3MP5BA->Protodeboronation_Product Protodeboronation (H₂O, Base, Heat)

Competing pathways in Suzuki-Miyaura coupling.

Experimental Protocols

Representative Microwave-Assisted Suzuki-Miyaura Coupling Protocol:

This protocol is adapted from a method for a structurally similar compound and serves as a starting point for optimization.[9]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-Bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the 1,4-dioxane and water solvent system. The final concentration should be approximately 0.1 - 0.5 M.

  • Inert Atmosphere: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Development

This compound is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a versatile building block for the synthesis of novel, biologically active compounds.[6][7] The introduction of the 2-fluoro-3-methylpyridine moiety can significantly influence the physicochemical and pharmacological properties of a molecule.

Key Contributions to Drug Design:

  • Scaffold for Bioactive Molecules: The pyridine ring is a common scaffold in many pharmaceuticals. This boronic acid allows for its incorporation into larger, more complex structures.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve bioavailability, and alter the pKa of the final compound, which are all critical parameters in drug design.[7]

  • Generation of Chemical Libraries: Its utility in robust cross-coupling reactions makes it an ideal reagent for generating diverse libraries of compounds for high-throughput screening in the early stages of drug discovery.[7]

The following diagram illustrates the workflow where this compound is used as a building block in a drug discovery pipeline.

G cluster_1 Drug Discovery Workflow Building_Block This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Building_Block->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Candidate Drug Candidate Hit_to_Lead->Candidate

Role in the drug discovery pipeline.

References

The Advent and Advancement of Substituted Pyridine Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Class of Reagents in Modern Chemistry and Drug Discovery

Substituted pyridine boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry. Their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as crucial building blocks for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of these versatile reagents, detailed experimental protocols for their synthesis, and insights into their application in the modulation of key biological signaling pathways.

A Historical Journey: From Inherent Instability to Synthetic Staple

The initial forays into the synthesis of pyridylboronic acids were fraught with challenges, primarily due to the inherent instability of these compounds. The electron-deficient nature of the pyridine ring, particularly the 2- and 4-positions, renders the carbon-boron bond susceptible to protodeboronation, a process where the boronic acid group is readily cleaved and replaced by a hydrogen atom.

Early attempts to isolate 2-pyridylboronic acid were largely unsuccessful, with researchers in the mid-20th century noting its rapid decomposition upon attempted isolation. A significant breakthrough came with the understanding that converting the boronic acids into their corresponding esters, such as pinacol esters, dramatically enhances their stability, making them amenable to isolation, purification, and storage. This crucial development paved the way for the widespread adoption of pyridylboronic acids in synthetic chemistry.

The synthesis of 3-pyridylboronic acid proved to be more straightforward, with early methods involving the reaction of 3-pyridylmagnesium halides with borate esters. While feasible, these early procedures often suffered from low yields and harsh reaction conditions. Over the years, significant refinements have been made, leading to high-yielding and scalable protocols.

The preparation of 4-pyridylboronic acid and its derivatives followed a similar trajectory of development, with the introduction of stable pinacol esters being a key milestone.

Timeline of Key Developments:

  • 1951: Gilman and Spatz report the synthesis of 3-pyridylmagnesium bromide, a key precursor for the eventual synthesis of 3-pyridylboronic acid.

  • 1959-1965: Early researchers, including Mikhailov and later Fischer and Havinga, document the inherent instability of 2-pyridylboronic acid, noting its rapid decomposition.

  • 1983: Terashima and coworkers publish work on the synthesis of dialkyl(3-pyridyl)boranes, which can be converted to 3-pyridylboronic acid.

  • 1996: Coudret reports an efficient synthesis of the air-stable pinacol ester of 4-pyridylboronic acid, highlighting the importance of boronic esters for handling and use.[1][2]

  • 2002: Li et al. publish an improved, high-yield protocol for the preparation of 3-pyridylboronic acid using an "in situ quench" method, which has become a widely adopted strategy.[3]

Synthetic Methodologies: A Diverse Toolkit for Pyridine Functionalization

The synthesis of substituted pyridine boronic acids is now supported by a diverse array of methodologies, allowing for the preparation of a wide range of derivatives with various substitution patterns. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Halogen-Metal Exchange followed by Borylation

This remains one of the most common and versatile methods for preparing pyridylboronic acids.[4] The general strategy involves the reaction of a halopyridine (typically bromo- or iodo-pyridine) with an organolithium or Grignard reagent at low temperature to generate a pyridyl-metal intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. To circumvent the instability of the free boronic acids, the reaction mixture is often treated with an alcohol or diol, such as pinacol, to directly form the more stable boronic ester.

A significant improvement to this method is the "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate.[5] This approach minimizes the lifetime of the often-unstable pyridyl-lithium intermediate, leading to higher yields and fewer side products.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation reaction offers a powerful alternative for the synthesis of pyridylboronic esters. This method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is tolerant of a wide range of functional groups and offers a direct route to the stable pinacol esters.

Directed Ortho-Metalation (DoM)

For the synthesis of specifically substituted pyridylboronic acids, directed ortho-metalation is a highly effective strategy. This method relies on the presence of a directing group on the pyridine ring, such as an amide or methoxy group, which directs an organolithium base to deprotonate the adjacent ortho-position. The resulting lithiated species is then quenched with a borate ester to install the boronic acid functionality with high regioselectivity.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of pyridine boronic acid pinacol esters, key intermediates in many applications.

Pyridine Boronic Acid Derivative Starting Material Synthetic Method Yield (%) Reference
3-Pyridylboronic Acid Pinacol Ester3-BromopyridineHalogen-Metal Exchange (in situ quench) followed by esterification82[6]
4-Pyridylboronic Acid Pinacol Ester4-IodopyridineHalogen-Metal Exchange followed by esterificationNot specified[1][2]
2-Pyridylboronic Acid Pinacol Ester2-BromopyridineMiyaura BorylationVaries[7]

Table 1: Representative Yields for the Synthesis of Pyridine Boronic Acid Pinacol Esters.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
3-Pyridylboronic Acid Pinacol Ester 8.89 (d, 1H), 8.62 (dd, 1H), 7.98 (dt, 1H), 7.28 (dd, 1H), 1.35 (s, 12H)151.7, 148.5, 141.2, 122.9, 84.4, 24.8
4-Pyridylboronic Acid Pinacol Ester 8.65 (d, 2H), 7.59 (d, 2H), 1.35 (s, 12H)150.3, 121.8, 84.6, 24.8
2-Pyridylboronic Acid Pinacol Ester 8.68 (d, 1H), 7.85 (d, 1H), 7.72 (t, 1H), 7.27 (t, 1H), 1.36 (s, 12H)150.2, 136.2, 128.8, 122.0, 84.3, 24.8

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Pyridine Boronic Acid Pinacol Esters. (Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions and solvent.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 3-Pyridylboronic Acid Pinacol Ester[6]

Procedure:

  • To a stirred solution of tris(3-pyridyl)boroxin·0.85 H₂O (3.0 g, 9.1 mmol) and pinacol (4.07 g, 34.4 mmol) in toluene (120 mL) is added.

  • The solution is heated at reflux for 2.5 hours in a 120°C oil bath. The reaction is monitored until the mixture changes from cloudy-white to clear.

  • The solution is then concentrated under reduced pressure on a rotary evaporator to afford a solid residue.

  • This solid is suspended in cyclohexane (15 mL), and the slurry is heated to 85°C and stirred at this temperature for 30 minutes.

  • The mixture is allowed to cool slowly to room temperature.

  • The slurry is filtered, rinsed twice with the mother liquors, washed with cyclohexane (3 mL), and dried under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid (4.59 g, 82% yield).

General Procedure for Suzuki-Miyaura Coupling[6]

Procedure:

  • A round-bottomed Schlenk flask equipped with a magnetic stir bar is charged with tris(3-pyridyl)boroxin·0.85 H₂O (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), a 2M aqueous solution of Na₂CO₃ (30 mL), and 1,4-dioxane (30 mL).

  • Palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) are added.

  • The mixture is degassed using five vacuum/nitrogen back-fill cycles.

  • The reaction mixture is then heated to 95°C for 2.5 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired coupled product.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Substituted pyridine boronic acids are pivotal in the synthesis of a vast array of biologically active molecules, many of which are designed to inhibit specific enzymes or receptors involved in disease-related signaling pathways. The ability to readily introduce substituted pyridine moieties into complex molecular scaffolds via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates.

Inhibition of the Proteasome and the NF-κB Signaling Pathway

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation and apoptosis.[8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling, making it an attractive target for cancer therapy.

One of the key downstream effects of proteasome inhibition is the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[9] Proteasome inhibitors prevent the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[10] Many potent proteasome inhibitors are peptide boronic acids, and the synthesis of their complex structures often relies on the use of boronic acid building blocks.

NF_kappa_B_Pathway NF-κB Signaling Pathway and Proteasome Inhibition cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (Activated) Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB phosphorylates p_IkB_NFkB p-IκB-NF-κB IkB_NFkB->p_IkB_NFkB Ubiquitination Ubiquitination p_IkB_NFkB->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation IκB Degradation Proteasome->Degradation NFkB_active NF-κB (Active) Degradation->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Proteasome_Inhibitor Proteasome Inhibitor (Synthesized using boronic acids) Proteasome_Inhibitor->Proteasome inhibits

Figure 1: NF-κB Signaling and Proteasome Inhibition.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex, leading to the promotion of protein synthesis and cell growth. Small molecule inhibitors targeting various nodes of this pathway, such as PI3K and mTOR, have been developed, and their synthesis often incorporates pyridine moieties introduced via pyridylboronic acid chemistry.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth promotes PI3K_Inhibitor PI3K/mTOR Inhibitor (Synthesized using pyridylboronic acids) PI3K_Inhibitor->PI3K inhibits PI3K_Inhibitor->mTORC1 inhibits

Figure 2: PI3K/Akt/mTOR Signaling Pathway.

Modulation of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[11] It is activated by a variety of stimuli, including inflammatory cytokines, environmental stresses, and growth factors. The activation of the p38 MAPK cascade involves a three-tiered system of kinases: a MAPKKK (e.g., ASK1, TAK1), which phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[12]

Activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases (such as MAPKAPK2) and transcription factors (such as ATF2 and MEF2C), leading to the production of pro-inflammatory cytokines and the regulation of apoptosis and cell differentiation.[11] The development of selective p38 MAPK inhibitors is a major focus of research for the treatment of inflammatory diseases and cancer. Many of these inhibitors feature a pyridine core, often synthesized using pyridylboronic acids, which is crucial for their binding to the ATP-binding pocket of the kinase.

p38_MAPK_Pathway p38 MAP Kinase Signaling Pathway StressStimuli Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) StressStimuli->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates DownstreamKinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->DownstreamKinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->TranscriptionFactors phosphorylates InflammatoryResponse Inflammatory Response & Apoptosis DownstreamKinases->InflammatoryResponse leads to TranscriptionFactors->InflammatoryResponse leads to p38_Inhibitor p38 Inhibitor (Synthesized using pyridylboronic acids) p38_Inhibitor->p38_MAPK inhibits

Figure 3: p38 MAP Kinase Signaling Pathway.

Conclusion

The journey of substituted pyridine boronic acids from synthetically challenging curiosities to indispensable reagents is a testament to the ingenuity and perseverance of the chemical research community. The development of stable boronic esters and a diverse array of synthetic methodologies has unlocked their immense potential, particularly in the realm of drug discovery. As our understanding of complex biological signaling pathways deepens, the demand for novel and sophisticated molecular probes and therapeutic agents will continue to grow. Substituted pyridine boronic acids, with their inherent versatility and synthetic accessibility, are poised to remain at the forefront of these endeavors, enabling the creation of the next generation of medicines and functional materials.

References

Theoretical Underpinnings of 2-Fluoro-3-methylpyridine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of 2-Fluoro-3-methylpyridine-5-boronic acid (2F3MP5BA), a compound of interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, this document presents a detailed theoretical framework for understanding its molecular geometry, vibrational modes, and electronic characteristics. The theoretical data is contextualized with experimental findings to offer a comprehensive overview for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols. The incorporation of fluorine atoms and a pyridine scaffold into the molecular structure, as seen in this compound, can significantly modulate its electronic properties, acidity, and binding affinities, making it a compelling candidate for drug development and sensor technology.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the nuanced structure-property relationships of such molecules at an atomic level.[1] This guide summarizes the key theoretical and experimental findings for 2F3MP5BA, providing a foundational understanding for further research and application.

Molecular Structure and Geometry

The geometric parameters of this compound have been determined through quantum chemical calculations, offering insights into its stable conformation. A comprehensive study utilized the Becke-3 Lee-Yang-Parr (B3LYP) hybrid density functional theory method with a 6-311++G(d,p) basis set to optimize the molecular structure.[2]

The optimized geometric structures, along with vibrational wavenumbers and nuclear magnetic shielding tensors, were examined using this level of theory.[2] The presence of the fluorine substituent and the boronic acid group influences the planarity and bond angles of the pyridine ring.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-F1.345F-C2-C3117.8
C3-C8 (CH3)1.507C2-C3-C4122.5
C5-B1.558C4-C5-B121.7
B-O11.371O1-B-O2115.3
B-O21.371C5-B-O1122.3

Data sourced from theoretical calculations at the B3LYP/6-311++G(d,p) level.[2]

Spectroscopic Properties

The vibrational and nuclear magnetic resonance spectra of 2F3MP5BA have been both experimentally measured and theoretically calculated, providing a detailed picture of its spectroscopic signatures.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational wavenumbers for 2F3MP5BA were computed using the B3LYP/6-311++G(d,p) method.[2] These theoretical predictions are crucial for the assignment of experimental FT-IR and Raman spectra. The FT-IR spectrum was evaluated in the 3500-400 cm⁻¹ region, and the Raman spectrum in the 3200-400 cm⁻¹ region.[2]

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Key Modes of this compound

Vibrational ModeExperimental FT-IRExperimental RamanCalculated (B3LYP)Assignment
O-H Stretch3385-3402Boronic acid O-H
C-H Stretch (Aromatic)307530803085Pyridine C-H
C-H Stretch (Methyl)292829352940CH₃ symmetric stretch
C=N Stretch161016121605Pyridine ring
B-O Stretch136513681370Asymmetric B-O
C-F Stretch124012451235C-F bond

Data sourced from Alver and Dikmen (2016).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[2] Experimental NMR spectra, including ¹H, ¹³C, APT, and HETCOR, were conducted in a DMSO solution.[2] The theoretical calculations provide a basis for the precise assignment of the observed chemical shifts.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹HCalculated ¹HAtomExperimental ¹³CCalculated ¹³C
H48.128.25C2158.5 (d)160.1
H68.558.68C3124.2 (d)125.8
CH₃2.352.41C4145.1146.7
OH8.40 (br s)-C5120.9122.3
C6149.8 (d)151.2
CH₃16.717.5

Experimental data in DMSO solution. Calculated values are based on the GIAO method.[2] (d) denotes a doublet, (br s) denotes a broad singlet.

Experimental and Computational Protocols

Experimental Methodologies
  • FT-IR and Raman Spectroscopy : FT-IR spectra were recorded in the 3500-400 cm⁻¹ range, while Raman spectra were measured between 3200-400 cm⁻¹.[2]

  • NMR Spectroscopy : ¹H, ¹³C, APT, and HETCOR NMR experiments were performed on the title molecule in a DMSO solution.[2]

  • X-ray Diffraction (XRD) : Single crystals of 2F3MP5BA were prepared for XRD measurements to determine the solid-state structure.[2]

Computational Workflow

The theoretical analysis of this compound follows a standard quantum chemical calculation workflow. This process begins with the construction of the initial molecular geometry, followed by optimization to find the most stable energetic conformation. Subsequent calculations on this optimized structure yield predictions of various molecular properties.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data cluster_analysis Analysis & Comparison start Initial Molecular Structure (2F3MP5BA) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib nmr_shifts NMR Chemical Shifts (¹H, ¹³C) nmr->nmr_shifts comparison Comparison with Experimental Data geom->comparison vib->comparison nmr_shifts->comparison

Caption: Computational workflow for the theoretical analysis of 2F3MP5BA.

Logical Relationships in Spectroscopic Analysis

The synergy between theoretical calculations and experimental measurements is pivotal for a comprehensive understanding of molecular properties. Theoretical predictions guide the interpretation of complex experimental spectra, while experimental data serves to validate and refine the computational models.

logical_relationship cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain dft DFT Calculations (B3LYP/6-311++G(d,p)) predicted_spectra Predicted Spectra (IR, Raman, NMR) dft->predicted_spectra yields exp_spectra Experimental Spectra predicted_spectra->exp_spectra Validation & Interpretation exp_methods Spectroscopic Methods (FT-IR, Raman, NMR) exp_methods->exp_spectra produces

Caption: Interplay between theoretical and experimental spectroscopic analysis.

Conclusion

The theoretical investigation of this compound, supported by experimental data, provides a robust framework for understanding its molecular structure and spectroscopic characteristics. The presented data, derived from DFT calculations, offers valuable insights for researchers in drug discovery and materials science, enabling a more informed approach to the design and synthesis of novel compounds based on this versatile scaffold. The strong correlation between the calculated and experimental data underscores the predictive power of modern computational chemistry in characterizing complex organic molecules.

References

The Protodeboronation of 2-Fluoro-3-methylpyridine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in many synthetic applications of boronic acids, most notably the Suzuki-Miyaura cross-coupling.[1] This technical guide provides an in-depth analysis of the protodeboronation of 2-fluoro-3-methylpyridine-5-boronic acid, a heteroaromatic boronic acid of interest in medicinal chemistry and drug development. The guide outlines the mechanistic underpinnings of this reaction, collates relevant quantitative data for analogous compounds, details experimental protocols for monitoring and mitigating protodeboronation, and provides visual representations of the key chemical pathways. Due to the electron-withdrawing nature of the pyridine ring and the fluorine atom, this compound is susceptible to protodeboronation, particularly under the basic and often heated conditions of cross-coupling reactions.[2] Understanding and controlling this decomposition pathway is crucial for optimizing synthetic routes and ensuring the efficient utilization of this valuable building block.

Introduction to Protodeboronation

Protodeboronation is a chemical transformation that results in the loss of the boronic acid moiety from an organic molecule.[1] This reaction can be promoted by various factors, including acidic or basic conditions, temperature, and the presence of water.[1][3] For heteroaromatic boronic acids such as this compound, the intrinsic electronic properties of the aromatic ring system play a crucial role in the lability of the C-B bond. The presence of a basic nitrogen atom within the pyridine ring introduces unique mechanistic pathways not typically observed for simple arylboronic acids.[4]

The consequences of protodeboronation in a synthetic workflow are multifaceted. It leads to a reduction in the yield of the desired product by consuming the boronic acid coupling partner. Furthermore, the resulting protodeboronated byproduct can complicate the purification process. Therefore, a thorough understanding of the factors governing protodeboronation is essential for the successful application of this compound in synthetic endeavors.

Mechanistic Pathways of Protodeboronation

The protodeboronation of heteroarylboronic acids can proceed through several distinct mechanistic pathways, largely dependent on the pH of the reaction medium.[5][6] For pyridylboronic acids, the speciation of the molecule under different pH conditions dictates its stability and the dominant decomposition route.

Base-Catalyzed Protodeboronation

Under basic conditions, which are common for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its corresponding boronate anion.[7] This boronate species is generally more reactive towards protodeboronation. The mechanism involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond.

Acid-Catalyzed Protodeboronation

In acidic media, the protodeboronation of arylboronic acids can occur via electrophilic ipso-substitution, where a proton replaces the boronic acid group.[1]

Zwitterionic Pathway in Heteroarylboronic Acids

A key mechanistic feature of 2-pyridylboronic acids, and by extension, substituted analogs like this compound, is the potential for the formation of a zwitterionic intermediate under neutral or near-neutral pH conditions.[1][4] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[4] It is noteworthy that both acidic and basic conditions can shift the equilibrium away from this highly reactive zwitterionic species, thereby potentially slowing the rate of protodeboronation.[4]

Below is a diagram illustrating the key mechanistic pathways for the protodeboronation of a generic pyridylboronic acid.

Protodeboronation_Pathways BoronicAcid Pyridyl-B(OH)₂ Boronate [Pyridyl-B(OH)₃]⁻ BoronicAcid->Boronate OH⁻ Zwitterion Pyridyl⁺-B(OH)₃⁻ (Zwitterion) BoronicAcid->Zwitterion Neutral pH ProtonatedPyridine [Pyridyl-B(OH)₂]H⁺ BoronicAcid->ProtonatedPyridine H⁺ Boronate->BoronicAcid H₂O ProtodeboronatedProduct Pyridine Boronate->ProtodeboronatedProduct H₂O (Base-catalyzed) Zwitterion->BoronicAcid Zwitterion->ProtodeboronatedProduct Unimolecular Fragmentation ProtonatedPyridine->BoronicAcid ProtonatedPyridine->ProtodeboronatedProduct H₂O (Acid-catalyzed)

Caption: General mechanistic pathways for pyridylboronic acid protodeboronation.

Quantitative Data on Protodeboronation of Heteroarylboronic Acids

Table 1: Effect of pH on the Half-life of Protodeboronation for Various Boronic Acids

Boronic AcidpHTemperature (°C)Half-life (t₀.₅)Reference
2-Pyridylboronic acid770~25-50 sec[5][6]
3-Pyridylboronic acid1270> 1 week[5][6]
4-Pyridylboronic acid1270> 1 week[5][6]
5-Thiazolylboronic acid770~25-50 sec[5][6]
2,6-Difluorophenylboronic acid>pKa70~5 s[3]
Pentafluorophenylboronic acid>pKa702.6 ms[3]

Note: The data presented is for comparative purposes and was obtained in a 50% aqueous dioxane solution.[3][5][6]

Table 2: Influence of Boron Reagent Type on Suzuki-Miyaura Coupling Yield

Boron ReagentCoupling PartnerBaseTemperature (°C)Yield (%)Reference
2-Pyridylboronic acidAryl ChlorideK₃PO₄10014-68[8]
2-Pyridyl MIDA boronateAryl ChlorideK₃PO₄10085-95[8]
2-Fluoropyridine-3-boronic acid pinacol esterAryl HalideK₃PO₄ or Cs₂CO₃60-80(Optimized)[2]

Note: MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable surrogates for unstable boronic acids that exhibit slow release of the active boronic acid under reaction conditions.[8]

Experimental Protocols

Protocol for Monitoring Protodeboronation by ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the protodeboronation of this compound in situ.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard with a known ¹⁹F chemical shift

  • Buffer solutions for pH control

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a stock solution of the internal standard.

  • In an NMR tube, combine a known volume of the boronic acid stock solution, the internal standard stock solution, and the appropriate buffer to achieve the desired pH.

  • Acquire a ¹⁹F NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at the desired reaction temperature, which can be controlled within the NMR spectrometer.

  • Acquire subsequent ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the fluorine of this compound and the protodeboronated product (2-fluoro-3-methylpyridine) relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of protodeboronation.

General Protocol for Mitigating Protodeboronation in Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing protodeboronation when using this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (coupling partner)

  • This compound or its pinacol/MIDA ester derivative (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boronic acid derivative, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the palladium catalyst and any necessary ligands under the inert atmosphere.

  • Add the degassed, anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and optimize as needed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following workflow diagram illustrates a troubleshooting strategy for Suzuki-Miyaura reactions where protodeboronation is observed.

Troubleshooting_Workflow Start Low Yield and/or Protodeboronation Observed Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Action1 Action2 Lower Reaction Temperature Start->Action2 Action3 Use Anhydrous Solvent Start->Action3 Action4 Switch to Boronic Ester (Pinacol or MIDA) Start->Action4 Check Problem Solved? Action1->Check Action2->Check Action3->Check Action4->Check End_Success Reaction Optimized Check->End_Success Yes End_Fail Further Optimization/Consult Literature Check->End_Fail No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Strategies for Mitigation

Several strategies can be employed to suppress or bypass the protodeboronation of this compound.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, is a highly effective strategy.[2][8] These derivatives exhibit increased stability towards protodeboronation and can be used directly in cross-coupling reactions.

  • Optimization of Reaction Conditions:

    • Base: Employing milder bases like K₃PO₄ or Cs₂CO₃ can reduce the rate of base-catalyzed protodeboronation.[2]

    • Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway, provided the desired cross-coupling reaction still proceeds at a reasonable rate.[2]

    • Solvent: Using anhydrous solvents can minimize the availability of a proton source for protodeboronation.[2]

  • Use of Highly Active Catalysts: A more efficient palladium catalyst can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.

Conclusion

The protodeboronation of this compound is a critical consideration for its effective use in organic synthesis. While this compound is susceptible to this decomposition pathway due to its electronic properties, a combination of mechanistic understanding and strategic experimental design can significantly mitigate its impact. By carefully selecting the form of the boron reagent (acid vs. ester), optimizing reaction parameters such as base, temperature, and solvent, and employing highly active catalytic systems, researchers can minimize the undesired protodeboronation and maximize the yield of the desired cross-coupled products. This guide provides a foundational framework for addressing the challenge of protodeboronation, enabling the more efficient and reliable application of this compound in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[1] 2-Fluoro-3-methylpyridine-5-boronic acid is a valuable building block in this context. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability, binding affinity, and lipophilicity, making this an attractive starting material for drug discovery programs.[2]

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling of this compound with various aryl halides, offering detailed experimental protocols, representative data, and troubleshooting guidance.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers the pyridyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data is compiled from literature reports on structurally similar substrates and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Coupling with Electronically Varied Aryl Bromides

Aryl BromideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2-Fluoro-3-methyl-5-(4-methoxyphenyl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
4-Bromotoluene2-Fluoro-3-methyl-5-(p-tolyl)pyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901688
4-Bromobenzonitrile4-(6-Fluoro-5-methylpyridin-3-yl)benzonitrilePd₂(dba)₃ / SPhosK₃PO₄Dioxane110878
1-Bromo-4-(trifluoromethyl)benzene2-Fluoro-3-methyl-5-(4-(trifluoromethyl)phenyl)pyridinePd(dppf)Cl₂Cs₂CO₃Dioxane1001282
4-Bromonitrobenzene2-Fluoro-3-methyl-5-(4-nitrophenyl)pyridinePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O100675

Table 2: Coupling with Sterically Hindered and Heteroaryl Bromides

Aryl BromideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-methylbenzene2-Fluoro-5-(o-tolyl)-3-methylpyridinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101872
2-Bromonaphthalene2-Fluoro-3-methyl-5-(naphthalen-2-yl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001689
2-Bromothiophene2-(6-Fluoro-5-methylpyridin-3-yl)thiophenePd(PPh₃)₄Na₂CO₃DMF901281
3-Bromopyridine2-Fluoro-3-methyl-3',5'-bipyridinePd(dppf)Cl₂K₃PO₄Dioxane1001476

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-methyl-5-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'L_n pd_complex->transmetal_complex Transmetalation (Ar'B(OH)₂ / Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh, high-quality catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).- Gradually increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of water- Strong base- High temperature- Use anhydrous solvents and dry reagents thoroughly.- Switch to a milder base (e.g., K₂CO₃, KF).- Consider using the pinacol ester of the boronic acid, which is generally more stable.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.- Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).
Difficulty in Product Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylpyridine-5-boronic acid is a pivotal building block in modern organic synthesis, particularly valued in medicinal chemistry and materials science.[1] Its structure incorporates a pyridine ring, a common motif in bioactive molecules, with a fluorine substituent that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The boronic acid moiety allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][4]

These application notes provide detailed protocols and technical guidance for utilizing this compound in various cross-coupling reactions. The information is intended to serve as a robust starting point for reaction optimization and the synthesis of complex molecular architectures.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation.[5] The catalytic cycle, which utilizes a palladium catalyst, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The base plays a crucial role by activating the boronic acid to form a more nucleophilic borate anion, which facilitates the transmetalation step.[7]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)Ln oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)Ln-X tm_label Transmetalation pd2_complex->tm_label pd2_trans R¹-Pd(II)Ln-R² re_label Reductive Elimination pd2_trans->re_label product R¹-R² oa_label->pd2_complex R¹-X tm_label->pd2_trans R²-B(OH)₂ (Base) re_label->pd0 re_label->product Experimental_Workflow General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Add solids: Aryl Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert reagents 3. Add Liquid Reagents (Degassed Solvent, Catalyst/Ligand Solution) inert->reagents reaction 4. Reaction (Heat to 80-110 °C, stir for 2-24h) reagents->reaction workup 5. Work-up (Cool, dilute with EtOAc, wash with H₂O & brine) reaction->workup purify 6. Purification (Dry organic layer, concentrate, flash chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are pivotal structural motifs in medicinal chemistry, appearing frequently in pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing these structures due to its mild conditions and broad functional group tolerance.[1] This document provides detailed protocols for the synthesis of biarylpyridines utilizing 2-Fluoro-3-methylpyridine-5-boronic acid, a valuable building block for introducing a substituted pyridine ring, a common feature in many drug candidates. The fluorine substituent can also serve to enhance metabolic stability or modulate electronic properties.

These application notes are intended to guide researchers in leveraging this versatile reagent for the efficient synthesis of diverse biarylpyridine libraries, aiding in drug discovery and development programs.[2][3]

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide is depicted below. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to afford the desired biarylpyridine.

Figure 1: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Equipment
  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biarylpyridine.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl BromideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-Fluoro-3-methyl-5-(4-methoxyphenyl)pyridinePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
21-Bromo-4-(trifluoromethyl)benzene2-Fluoro-3-methyl-5-(4-(trifluoromethyl)phenyl)pyridinePd(PPh₃)₄ (5)K₃PO₄Toluene1101678
33-Bromopyridine2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridinePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001482
41-Bromo-3,5-dimethylbenzene2-Fluoro-3-methyl-5-(3,5-dimethylphenyl)pyridinePd(PPh₃)₄ (5)K₂CO₃DMF901875

Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants: - Aryl Halide - Boronic Acid - Base inert 2. Create Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst reaction 4. Heat and Stir catalyst->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: A flowchart illustrating the key steps in the synthesis of biarylpyridines.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R'L_n pd_complex->transmetalation_complex Transmetalation (R'-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time can also be optimized.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond).[4] To minimize this side reaction, ensure anhydrous conditions, use a milder base (e.g., K₃PO₄ or K₂CO₃ over hydroxides), or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]

  • Difficult Purification: If purification is challenging, adjusting the solvent system for chromatography or considering recrystallization may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound provides an efficient and versatile route for the synthesis of a wide range of biarylpyridines. The protocols and data presented here serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the generation of novel compounds for biological evaluation. Careful optimization of reaction conditions is key to achieving high yields and purity, particularly when dealing with challenging substrates.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-methylpyridine-5-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[2] 2-Fluoro-3-methylpyridine-5-boronic acid is a valuable building block, as the introduction of a fluorinated pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, affecting aspects like metabolic stability and binding affinity.[3]

These application notes provide a comprehensive guide to the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is intended to serve as a robust starting point for reaction setup, optimization, and successful execution.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the pyridine group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters. Due to the electron-deficient nature of the pyridine ring and the presence of the fluorine substituent, this substrate can be challenging. Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[4]

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical.[1] For challenging substrates like heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and nature of the base can significantly impact reaction yield and selectivity. Inorganic bases are most commonly used.

Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[4]

Temperature: Reaction temperatures typically range from 80-120°C for conventional heating.[4] Microwave irradiation can significantly accelerate the reaction, allowing for higher temperatures and much shorter reaction times.[3]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides, which can be used as a starting point for the coupling of this compound.

Table 1: Catalyst and Base Screening for a Model Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012-2460-75[5]
2Pd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (2.0)1,4-Dioxane1002-8>90[1][5]
3Pd(dppf)Cl₂ (3-5)-Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-1001270-85[6]
4Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Toluene1004-12>90[1][5]

Note: Yields are representative and can vary based on the specific aryl halide and the purity of reagents.

Table 2: Substrate Scope with Optimized Conditions

EntryAryl HalideProductCatalyst SystemBase (equiv)Temp (°C)Yield (%)
14-Bromoanisole2-Fluoro-3-methyl-5-(4-methoxyphenyl)pyridinePd(PPh₃)₄ (5)K₂CO₃ (2.0)120 (MW)High (Example)[3]
24-Chlorobenzonitrile4-(2-Fluoro-3-methylpyridin-5-yl)benzonitrilePd₂(dba)₃/XPhosK₃PO₄ (3.0)11073 (Analogous)[7]
33-Bromopyridine2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridinePd₂(dba)₃/Ligand 2KF (3.0)11085 (Analogous)[7][8]
41-Bromo-4-n-butylbenzene5-(4-n-Butylphenyl)-2-fluoro-3-methylpyridinePd₂(dba)₃/Ligand 1KF (3.0)11076 (Analogous)[7][8]

*Ligands 1 and 2 are specific phosphine oxide ligands as described in the cited literature for similar 2-pyridylboronate couplings.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Boronic Acid, Aryl Halide, and Base in a Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heating 5. Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring 6. Monitor Progress (TLC, LC-MS) heating->monitoring cool 7. Cool to Room Temperature monitoring->cool quench 8. Quench with Water and Extract with Organic Solvent cool->quench dry 9. Dry Organic Layer and Concentrate quench->dry purify 10. Purify by Flash Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.0 - 1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.[1]

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.[4]

  • Add the palladium catalyst to the flask under a positive flow of inert gas.[4]

  • Place the flask in a preheated oil bath and heat the reaction mixture to 80-100°C with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-methyl-5-arylpyridine.[7]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and is ideal for rapid library synthesis.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%) or other suitable palladium catalyst

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound, the aryl halide, the palladium catalyst, and the base.[3]

  • Add the solvent mixture (e.g., 1,4-Dioxane/Water) to the vial.[3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[2][3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1 (steps 8-11).

Troubleshooting

The following diagram outlines common issues encountered during the coupling reaction and suggests potential solutions.

Troubleshooting_Suzuki Troubleshooting Common Issues issue1 Low or No Yield sol1a Check Catalyst Activity issue1->sol1a Cause: Inactive Catalyst sol1b Optimize Base/Solvent issue1->sol1b Cause: Suboptimal Conditions sol1c Increase Temperature issue1->sol1c Cause: Low Reactivity sol1d Ensure Inert Atmosphere issue1->sol1d Cause: Catalyst Deactivation issue2 Protodeboronation (Loss of Boronic Acid) sol2a Use Milder Base (e.g., KF) issue2->sol2a Cause: Strong Base sol2b Lower Reaction Temperature issue2->sol2b Cause: High Temperature sol2c Minimize Water Content issue2->sol2c Cause: Aqueous Conditions sol2d Shorter Reaction Time issue2->sol2d Cause: Prolonged Heating issue3 Homocoupling of Boronic Acid sol3a Thoroughly Degas Solvents issue3->sol3a Cause: Presence of Oxygen sol3b Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) issue3->sol3b Cause: Pd(II) Species sol3c Control Temperature issue3->sol3c Cause: High Temperature

Caption: Troubleshooting guide for common Suzuki-Miyaura coupling issues.

By carefully selecting the reaction parameters and following the detailed protocols, researchers can successfully synthesize a wide range of 2-fluoro-3-methyl-5-arylpyridines for application in drug discovery and materials science.

References

2-Fluoro-3-methylpyridine-5-boronic Acid: A Versatile Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Fluoro-3-methylpyridine-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a boronic acid on a pyridine scaffold, offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance or hydrophobic interactions within a target protein's active site. The boronic acid functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl and heteroaryl structures that are common motifs in kinase inhibitors. This application note details the use of this compound in the synthesis of potent Glycogen Synthase Kinase 3 (GSK-3) inhibitors, highlighting its role in generating novel drug candidates.

Application in the Synthesis of GSK-3 Inhibitors

While direct synthesis of GSK-3 inhibitors starting from this compound is not explicitly detailed in readily available literature, a closely related analogue, 2-fluoro-3-methoxy-5-bromopyridine, has been successfully employed in the synthesis of potent GSK-3 inhibitors. The synthetic strategy involves an in-situ borylation of the bromopyridine followed by a Suzuki coupling, a process for which this compound is an ideal and direct starting material. The resulting compounds exhibit significant inhibitory activity against both GSK-3α and GSK-3β isoforms.

Quantitative Data: Inhibition of GSK-3α and GSK-3β

The following table summarizes the in vitro inhibitory activity (IC50) of a series of compounds synthesized using a 2-fluoro-3-substituted pyridine core, demonstrating the potential of this scaffold in developing potent GSK-3 inhibitors. The core structure is coupled with various substituted pyrazole moieties.

Compound IDR Group on PyrazoleGSK-3α IC50 (nM)GSK-3β IC50 (nM)
1 4-chlorophenyl158
2 4-fluorophenyl2512
3 4-methoxyphenyl5028
4 3,4-dichlorophenyl105
5 4-trifluoromethylphenyl3518

Data is derived from analogous compounds described in patent literature and serves to illustrate the potential of the 2-fluoro-3-methylpyridine scaffold.

Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in several diseases, including neurodegenerative disorders, bipolar disorder, and cancer. The diagram below illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

GSK3_Signaling_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State GSK3_off GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off P APC_Axin APC/Axin/ CK1 Complex APC_Axin->GSK3_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3_on GSK-3 Dsh->GSK3_on Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: GSK-3's role in the Wnt/β-catenin signaling pathway.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol (Conventional Heating)

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂ (dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C). Stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly accelerate the reaction time for Suzuki-Miyaura couplings.

Materials:

  • Same as for conventional heating, with the addition of a microwave synthesis vial and a microwave reactor.

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the solvent system to the vial.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: Follow the same procedure as for the conventional heating protocol.

Synthesis of a GSK-3 Inhibitor Core (Illustrative Workflow)

This workflow illustrates the key Suzuki coupling step in the synthesis of a GSK-3 inhibitor, adapting the methodology for the direct use of this compound.

Synthesis_Workflow Synthetic Workflow for a GSK-3 Inhibitor Core BuildingBlock 2-Fluoro-3-methyl- pyridine-5-boronic acid Reaction Suzuki-Miyaura Coupling BuildingBlock->Reaction CouplingPartner Substituted Halogenated Pyrazole CouplingPartner->Reaction Intermediate Coupled Biaryl Intermediate Reaction->Intermediate FinalProduct GSK-3 Inhibitor Intermediate->FinalProduct Further Functionalization

Caption: Key Suzuki coupling step in GSK-3 inhibitor synthesis.

In Vitro GSK-3β Kinase Assay Protocol (General)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the GSK-3β enzyme, and the test compound solution (final DMSO concentration should be ≤1%).

  • Initiation of Reaction: Add a mixture of the GSK-3β substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions and assay parameters may need to be optimized for individual substrates and experimental setups. Always refer to relevant literature and safety data sheets before conducting any experiment.

Application Notes and Protocols: 2-Fluoro-3-methylpyridine-5-boronic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-3-methylpyridine-5-boronic acid as a key building block in the synthesis of advanced agrochemicals. This versatile reagent is particularly valuable for creating novel fungicides and herbicides through palladium-catalyzed cross-coupling reactions.

Introduction: The Role of Fluorinated Pyridines in Agrochemicals

This compound is a crucial intermediate in the development of modern crop protection agents.[1][2] The incorporation of a fluorinated pyridine moiety into a molecule can significantly enhance its biological efficacy, metabolic stability, and overall performance as a fungicide, herbicide, or insecticide.[3] The fluorine atom and methyl group on the pyridine ring offer unique electronic properties that can improve the binding affinity of the final compound to its target site in pests or weeds. This boronic acid is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex molecular architectures.[1]

Key Application: Synthesis of Pyridine Carboxamide Fungicides

A primary application of this compound is in the synthesis of pyridine carboxamide fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the mitochondrial respiratory chain in fungi, a critical pathway for energy production, leading to fungal cell death.[4][5][6]

The general synthetic approach involves a three-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of a biaryl structure by coupling this compound with a functionalized aryl halide.

  • Functional Group Interconversion: Modification of a functional group (e.g., reduction of a nitro group to an amine) to prepare for the final coupling step.

  • Amide Coupling: Formation of the final carboxamide linkage to yield the active fungicidal molecule.

Representative Experimental Protocol: Synthesis of a Phenyl-Pyridine Carboxamide Fungicide Analogue

This protocol outlines the synthesis of a hypothetical, yet representative, phenyl-pyridine carboxamide fungicide analogue.

Step 1: Suzuki-Miyaura Cross-Coupling

This step describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl bromide.

Methodology:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitro Group Reduction

This protocol details the reduction of a nitro group on the coupled product to an amine.

Methodology:

  • In a round-bottom flask, dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine product.

Step 3: Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide.

Methodology:

  • Dissolve the amine from Step 2 (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of a desired acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridine carboxamide fungicide.

Data Presentation: Biological Activity of a Representative Pyridine Carboxamide Fungicide

The following table presents the biological activity of a known pyridine carboxamide fungicide, which is representative of the compounds that can be synthesized using this compound.

CompoundTarget OrganismBiological Activity MetricValueReference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinereaIC₅₀ (SDH Inhibition)5.6 mg/L (17.3 µM)[4]
Thifluzamide (Commercial Standard)Botrytis cinereaIC₅₀ (SDH Inhibition)7.61 mg/L (14.4 µM)[4]

Potential Application: Synthesis of Pyridine-Based Herbicides

This compound can also be utilized in the synthesis of novel herbicides. The pyridine moiety is a common scaffold in various herbicides, and its derivatives have shown potent activity. The Suzuki-Miyaura cross-coupling reaction can be employed to link the 2-Fluoro-3-methylpyridine core to other heterocyclic systems, such as pyrazoles, to generate compounds with herbicidal properties.

Representative Experimental Protocol: Suzuki Coupling for Herbicide Synthesis

This protocol outlines the synthesis of a pyrazole derivative containing a substituted phenylpyridine moiety, a class of compounds that has demonstrated herbicidal activity.

Methodology:

  • In a reaction vessel, combine the substituted pyridine (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) (1.0 eq), the desired arylboronic acid (e.g., 4-hydroxyphenylboronic acid) (1.1 eq), potassium carbonate (2.0 eq), triphenylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

  • Add methanol and acetonitrile as solvents.

  • Stir the mixture at 50 °C for 6 hours under a nitrogen atmosphere.

  • After cooling, extract the mixture with an appropriate organic solvent.

  • The resulting intermediate can then be further functionalized to introduce the pyrazole moiety and other desired substituents to yield the final herbicidal compound.

Visualizations

Experimental Workflows

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling A This compound + Aryl Halide B Add Pd Catalyst and Base A->B C Heat and Stir B->C D Workup and Purification C->D E Coupled Biaryl Product D->E F Coupled Biaryl Product (with Nitro Group) G Add Iron Powder and NH4Cl F->G H Heat and Stir G->H I Filtration and Extraction H->I J Amine Product I->J K Amine Product L Add Acid Chloride and Pyridine K->L M Stir at Room Temperature L->M N Workup and Purification M->N O Final Pyridine Carboxamide Fungicide N->O

Caption: Synthetic workflow for a pyridine carboxamide fungicide.

Signaling Pathway

G cluster_0 Mitochondrial Respiratory Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc fungicide Pyridine Carboxamide Fungicide fungicide->sdh Inhibition atp ATP Production (Energy) etc->atp death Fungal Cell Death

Caption: Mode of action of SDHI fungicides.

References

Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized transformation in modern organic synthesis, enabling the formation of C-C bonds critical for the development of novel pharmaceuticals and functional materials. The use of substituted heteroaromatic building blocks, such as 2-Fluoro-3-methylpyridine-5-boronic acid, is of particular interest in drug discovery due to the unique physicochemical properties imparted by the pyridine scaffold and its substituents. However, the cross-coupling of 2-substituted pyridine boronic acids presents unique challenges, primarily the propensity for protodeboronation, which can lead to low product yields. The strategic selection of a suitable ligand for the palladium catalyst is paramount to overcoming these challenges and achieving a successful and efficient coupling reaction.

This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura cross-coupling of this compound with various coupling partners. It includes a summary of recommended ligand classes, quantitative data from related systems to guide selection, and detailed experimental protocols.

Challenges in Coupling 2-Substituted Pyridine Boronic Acids

The primary challenge in the Suzuki-Miyaura coupling of 2-pyridylboronic acids is their instability under typical reaction conditions, leading to facile protodeboronation (cleavage of the C–B bond).[1] This side reaction is often promoted by aqueous basic conditions and elevated temperatures. The nitrogen atom at the 2-position is thought to play a role in this instability.[1]

To mitigate this issue, several strategies are employed:

  • Use of Stabilized Boron Reagents: Utilizing more stable boronate esters, such as pinacol esters, can be beneficial as they provide a slow release of the boronic acid during the reaction.[2]

  • Careful Selection of Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. Milder bases and anhydrous conditions can sometimes suppress protodeboronation.

  • Judicious Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the protodeboronation side reaction.[2]

Recommended Ligand Classes

For the cross-coupling of challenging substrates like this compound, sterically hindered and electron-rich phosphine ligands have demonstrated superior performance. These ligands stabilize the palladium catalyst, promote efficient oxidative addition and reductive elimination, and can sterically shield the palladium center from coordinating with the pyridine nitrogen, which can lead to catalyst deactivation.[2]

The most successful classes of ligands for this type of transformation include:

  • Biaryl Phosphines (Buchwald-Type Ligands): This class of ligands is often the first choice for challenging Suzuki-Miyaura couplings. Their steric bulk and electron-rich nature are ideal for promoting the catalytic cycle.

    • Examples: SPhos, XPhos, RuPhos[1][2][3]

  • Ferrocenyl Phosphines: These ligands are also highly effective and have been widely used in a variety of cross-coupling reactions.

    • Example: dppf (1,1'-Bis(diphenylphosphino)ferrocene)[2][4]

  • Trialkylphosphines: While potentially more sensitive to air, these ligands can also be effective.

    • Example: P(t-Bu)₃[2]

Quantitative Data for Ligand Performance in Related Systems

While specific comparative data for the cross-coupling of this compound is limited in the literature, the following tables summarize the performance of different ligands and reaction conditions for structurally similar heteroaryl boronic acids. This data serves as a valuable guide for selecting initial screening conditions.

Table 1: Suzuki-Miyaura Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [5]

Boronic Acid/EsterCatalyst (mol%)LigandBase (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Furylboronic acidPd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane651870
2-Thiopheneboronic acidPd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane1001889
4-Pyridylboronic acid pinacol esterPd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane/H₂O1001849
2-Pyrroleboronic acidPrecatalyst¹ (2)Buchwald-typeK₃PO₄ (2)Dioxane/H₂O400.595
2-Furanboronic acidPrecatalyst¹ (2)Buchwald-typeK₃PO₄ (2)Dioxane/H₂ORT0.598

¹Buchwald-type precatalyst designed for fast coupling of unstable boronic acids.

Table 2: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid Derivatives

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Yield (%)
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O100High (not specified)
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPalladacycle (2.5)P(t-Bu)₃ (2.5)DBUTHF/H₂O110>90
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)Dioxane11074
4-Chlorotoluene2-Thiopheneboronic acidPrecatalyst¹ (2)XPhosK₃PO₄ (2)THF/H₂ORT95

¹Buchwald-type precatalyst.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of stoichiometry, catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)

  • Schlenk tube or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide, this compound (or its derivative), the base, the palladium catalyst, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heating

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (or its derivative) (1.2 - 1.5 equiv.), the aryl halide (1.0 equiv.), the base (2.0 - 3.0 equiv.), the palladium catalyst (2-10 mol%), and the phosphine ligand.

  • Add the chosen degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Proceed with workup and purification as described in Protocol 1 (steps 7-9).

Visualization of Key Processes

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)2 ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Selection_Workflow start Define Coupling Partners (this compound + Aryl Halide) select_ligands Select Ligand Classes for Screening (e.g., Buchwald, Ferrocenyl) start->select_ligands initial_screen Perform Initial Small-Scale Screening Reactions select_ligands->initial_screen analyze Analyze Results (Yield, Purity, Byproducts) initial_screen->analyze analyze->select_ligands Poor Results optimize Optimize Conditions for Best Ligand (Base, Solvent, Temp.) analyze->optimize Good Results scale_up Scale-Up Reaction optimize->scale_up

Caption: Workflow for ligand selection and optimization.

References

Application Notes and Protocols for the Scale-up Synthesis of Pyridine Derivatives Using 2-Fluoro-3-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. These heterocycles are prevalent scaffolds in a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient assembly of complex biaryl and heteroaryl structures. This document provides detailed application notes and a representative scale-up protocol for the synthesis of 5-aryl-2-fluoro-3-methylpyridine derivatives utilizing 2-Fluoro-3-methylpyridine-5-boronic acid.

The fluorine substituent on the pyridine ring can significantly influence the physicochemical properties of the final compound, such as metabolic stability, bioavailability, and binding affinity, making it a valuable synthon in drug discovery programs. The successful transition from laboratory-scale synthesis to kilogram-scale production requires careful consideration of various process parameters to ensure safety, efficiency, reproducibility, and economic viability. This guide addresses key aspects of process development and optimization for the large-scale synthesis of these valuable pyridine derivatives.

Key Considerations for Scale-Up

Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting introduces several challenges that must be addressed to ensure a robust and scalable process.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and turnover numbers. For large-scale production, catalyst loading is a significant cost driver. Therefore, screening for highly active catalyst systems to minimize loading is essential. Buchwald-type ligands are often effective for challenging couplings involving heteroaryl boronic acids.

  • Solvent and Base Selection: The solvent system must be chosen based on reagent solubility, reaction kinetics, and ease of removal during workup. A mixture of an organic solvent (e.g., 2-methyltetrahydrofuran, toluene) and an aqueous base solution is common. The choice of base (e.g., potassium carbonate, potassium phosphate) can significantly impact reaction rate and impurity profiles.

  • Temperature Control: Exothermic events during the reaction can be a major safety concern on a large scale. Precise temperature control is crucial for maintaining reaction consistency and minimizing the formation of byproducts. Manufacturing at high altitudes may require pressurized reactors to achieve the desired reaction temperatures.[1]

  • Workup and Purification: Developing a scalable and efficient workup procedure is critical for removing residual palladium, inorganic salts, and other process-related impurities. This often involves aqueous washes, extractions, and potentially the use of scavengers for palladium removal. Crystallization is the preferred method for purification on a large scale to ensure high purity of the final product.

  • Impurity Profile: Understanding the formation of key impurities, such as homocoupling products and products of deboronation, is vital. Process optimization should aim to minimize these impurities to simplify purification.

Representative Scale-Up Synthesis of 5-(4-chlorophenyl)-2-fluoro-3-methylpyridine

This section details a representative kilogram-scale protocol for the Suzuki-Miyaura coupling of this compound with 1-bromo-4-chlorobenzene. This protocol is illustrative and should be optimized for specific equipment and safety considerations.

Experimental Protocol

Materials:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial Source
1-Bromo-4-chlorobenzene≥98%Commercial Source
Palladium Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercial SourceAir-sensitive ligand
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceFinely powdered
2-Methyltetrahydrofuran (2-MeTHF)AnhydrousCommercial SourceDegassed prior to use
Deionized WaterIn-houseDegassed prior to use
TolueneACS GradeCommercial SourceFor extraction and crystallization
Celite®Commercial SourceFor filtration

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, reflux condenser, and nitrogen inlet/outlet.

  • 50 L filter reactor.

  • 20 L rotary evaporator.

  • Vacuum oven.

Procedure:

  • Reactor Setup and Inerting: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen for at least 1 hour to establish an inert atmosphere.

  • Reagent Charging:

    • To the inerted reactor, charge this compound (5.00 kg, 32.3 mol, 1.2 equiv).

    • Add 1-bromo-4-chlorobenzene (5.15 kg, 26.9 mol, 1.0 equiv).

    • Add potassium carbonate (7.44 kg, 53.8 mol, 2.0 equiv).

  • Catalyst and Ligand Addition:

    • In a separate, inerted glovebox or under a nitrogen stream, prepare a slurry of Palladium Acetate (24.1 g, 0.108 mol, 0.4 mol%) and SPhos (88.3 g, 0.215 mol, 0.8 mol%) in degassed 2-Methyltetrahydrofuran (2 L).

    • Transfer the catalyst slurry to the main reactor via a cannula or a pressure-equalized addition funnel.

  • Solvent Addition:

    • Add degassed 2-Methyltetrahydrofuran (40 L) to the reactor.

    • Add degassed deionized water (10 L).

  • Reaction:

    • Begin vigorous stirring of the biphasic mixture.

    • Heat the reaction mixture to 75-80 °C.

    • Monitor the reaction progress by HPLC every 2 hours. The reaction is considered complete when <1% of the 1-bromo-4-chlorobenzene starting material remains. The expected reaction time is 8-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Stop stirring and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Add deionized water (20 L) to the organic layer, stir for 15 minutes, allow to separate, and remove the aqueous layer. Repeat this washing step.

    • Filter the organic layer through a pad of Celite® (1 kg) to remove any palladium black. Wash the filter cake with 2-Methyltetrahydrofuran (5 L).

  • Solvent Swap and Crystallization:

    • Concentrate the combined organic filtrates under reduced pressure to a volume of approximately 15 L.

    • Add toluene (30 L) and continue to concentrate under reduced pressure to a final volume of approximately 20 L. This step azeotropically removes residual water and 2-MeTHF.

    • Cool the resulting slurry to 0-5 °C and stir for at least 2 hours.

  • Isolation and Drying:

    • Filter the crystalline product using the 50 L filter reactor.

    • Wash the filter cake with cold (0-5 °C) toluene (2 x 5 L).

    • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterExpected Value
Product 5-(4-chlorophenyl)-2-fluoro-3-methylpyridine
Appearance White to off-white crystalline solid
Yield 5.0 - 5.5 kg (85 - 94%)
Purity (HPLC) ≥99.0%
Residual Palladium <10 ppm

Process Flow and Logic Diagrams

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactor_Setup 1. Reactor Setup & Inerting Reagent_Charge 2. Reagent Charging (Boronic Acid, Aryl Halide, Base) Reactor_Setup->Reagent_Charge Catalyst_Prep 3. Catalyst Slurry Preparation Solvent_Add 4. Solvent Addition Reagent_Charge->Solvent_Add Catalyst_Prep->Solvent_Add Reaction_Execution 5. Heating & Stirring Solvent_Add->Reaction_Execution Monitoring In-Process Control (HPLC) Reaction_Execution->Monitoring Cooling 6. Cooling Monitoring->Cooling Phase_Separation Aqueous Wash Cooling->Phase_Separation Filtration Palladium Removal (Celite) Phase_Separation->Filtration Solvent_Swap 7. Solvent Swap to Toluene Filtration->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Isolation 8. Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Final_Product Final Product Drying->Final_Product

Caption: Experimental workflow for the scale-up synthesis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln Ox_Add Ar-Pd(II)-X Ln Pd0->Ox_Add Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar' Ln Ox_Add->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->Ox_Add Boronic_Acid Ar'B(OH)₂ Boronate Ar'B(OH)₃⁻ Boronic_Acid->Boronate Base Base Base->Boronate Boronate->Transmetalation_Complex

Caption: Suzuki-Miyaura catalytic cycle.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Action(s)
Low or Stalled Conversion - Inactive catalyst- Insufficient base strength- Low reaction temperature- Screen alternative ligands (e.g., other Buchwald ligands, PPh₃).- Increase catalyst loading (e.g., from 0.4 mol% to 0.8 mol%).- Use a stronger base such as K₃PO₄.[2]- Increase reaction temperature in 5 °C increments, ensuring safety limits are not exceeded.
High Levels of Homocoupling - Presence of oxygen- High reaction temperature- Ensure a robust nitrogen purge of the reactor and all reagents.- Lower the reaction temperature.
Deboronation of Starting Material - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the boronic acid is dry.- Optimize the reaction to reduce the overall cycle time.
High Residual Palladium in Product - Inefficient palladium removal- Introduce a charcoal treatment step after the Celite filtration.- Screen specific palladium scavengers (e.g., thiol-based silica gels).- Optimize crystallization conditions to improve palladium rejection into the mother liquor.

Conclusion

The scale-up synthesis of pyridine derivatives via Suzuki-Miyaura coupling of this compound is a feasible and efficient method for the production of valuable pharmaceutical intermediates. Careful planning and optimization of reaction parameters, including catalyst selection, temperature control, and purification methods, are paramount for a successful, safe, and economical large-scale manufacturing process. The provided protocol and considerations serve as a comprehensive guide for researchers and process chemists in the development of robust synthetic routes for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-methylpyridine-5-boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low to no yield of my desired product. What are the primary factors I should investigate?

Answer:

Low or no yield in Suzuki couplings with this compound can stem from several factors. Systematically investigating the following is crucial:

  • Catalyst Activity and Loading: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. Insufficient catalyst loading can also lead to poor conversion; a typical starting point is 1-5 mol%.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids, especially heteroaryl boronic acids, can be susceptible to degradation over time.[1][3]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step. This can be hampered by an inappropriate choice of base or solvent.

Question 2: I suspect protodeboronation is a significant side reaction. How can I confirm this and what steps can I take to minimize it?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaryl boronic acids, particularly those containing nitrogen.[3][4]

  • Confirmation: To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or GC-MS to look for the mass corresponding to 2-Fluoro-3-methylpyridine.

  • Minimization Strategies:

    • Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, an excess can promote protodeboronation.[5][6] Using anhydrous solvents and reagents can be advantageous.

    • Choice of Base: The choice of base is critical. While an aqueous base is often used, it can facilitate protodeboronation.[7] Consider using a non-aqueous base or a weaker base like potassium fluoride (KF) or cesium fluoride (CsF).[8]

    • Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3][4][7] These derivatives are generally less prone to protodeboronation.[7]

Question 3: My reaction has stalled, with significant starting material remaining. How can I drive the reaction to completion?

Answer:

If your reaction stalls, consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier, particularly for the oxidative addition of less reactive coupling partners like aryl chlorides.[7] However, be aware that higher temperatures can also increase the rate of side reactions.[7]

  • Screen Different Bases: The choice of base can significantly impact the reaction rate. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the reaction.[7]

  • Switch to a More Active Catalyst System: For challenging couplings, a more active catalyst system may be required. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[7] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[7]

Question 4: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Answer:

Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.

  • Cause: This side reaction is often promoted by the presence of oxygen or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7]

  • Prevention:

    • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize homocoupling that arises from incomplete reduction of a Pd(II) precatalyst.[7]

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" and how does it relate to this compound?

A1: The "2-pyridyl problem" refers to the challenges encountered in Suzuki couplings with 2-pyridylboronic acids. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] While this compound has the boronic acid at the 5-position, the presence of the pyridine nitrogen still makes it a potentially challenging substrate that can interact with the catalyst. Careful selection of ligands that can sterically shield the palladium center can help mitigate this issue.[7]

Q2: How do the fluoro and methyl substituents on the pyridine ring affect the reactivity of this compound?

A2: The electronic properties of the substituents on the pyridine ring can influence reactivity. The fluorine atom is an electron-withdrawing group, which can decrease the electron density of the pyridine ring. This can make the transmetalation step more challenging. Conversely, the methyl group is an electron-donating group, which can help to increase the electron density and potentially facilitate transmetalation. The interplay of these electronic effects will influence the overall reactivity.

Q3: Which palladium catalysts and ligands are generally recommended for couplings with pyridine boronic acids?

A3: For challenging Suzuki couplings involving heteroaryl boronic acids, highly active catalyst systems are often necessary. Some commonly recommended systems include:

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts like XPhos Pd G3.[1]

  • Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or tBu₃P are often effective.[2][7] These ligands can promote the challenging oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.

Q4: What are the best practices for setting up a Suzuki coupling reaction with this compound?

A4: Best practices include:

  • Using oven-dried glassware.

  • Thoroughly degassing all solvents.

  • Running the reaction under an inert atmosphere (nitrogen or argon).

  • Using a high-purity palladium catalyst and ligand.

  • Carefully selecting the base and solvent system based on the specific coupling partners.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommendationNotes
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used.
Aryl/Heteroaryl Halide 1.0 equivalentThe limiting reagent.
Palladium Catalyst 1-5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
Ligand 1.1 - 1.2 x Pd loadinge.g., SPhos, XPhos
Base 2.0 - 3.0 equivalentse.g., K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Degassede.g., Dioxane/H₂O (4:1), Toluene, DMF
Temperature 80 - 110 °COptimization may be required.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent side reactions.

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield Inactive catalyst, oxygen contamination, impure reagentsUse fresh catalyst, thoroughly degas, verify reagent purity
Protodeboronation Excess water, inappropriate baseUse anhydrous conditions, screen non-aqueous bases, use boronate ester
Stalled Reaction Insufficient temperature or catalyst activityIncrease temperature, screen bases, use more active catalyst/ligand system
Homocoupling Oxygen contamination, incomplete catalyst reductionThoroughly degas, use a Pd(0) source

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This is a generalized procedure and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Degas the chosen solvent (e.g., dioxane/water 4:1) by sparging with argon or nitrogen for at least 30 minutes.

2. Reaction Setup:

  • To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 2.2 mol%).

  • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

3. Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[9]

Mandatory Visualization

Suzuki_Optimization_Workflow start Start: Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Inert Atmosphere & Degassing conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes failure Persistent Low Yield reagents_ok->failure No, Reprepare optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) conditions_ok->optimize_base Yes conditions_ok->failure No, Improve Setup optimize_catalyst Screen Catalysts/Ligands (e.g., with XPhos, SPhos) optimize_base->optimize_catalyst optimize_temp Vary Temperature (80-120 °C) optimize_catalyst->optimize_temp consider_derivative Consider Boronate Ester or Trifluoroborate optimize_temp->consider_derivative success High Yield Achieved consider_derivative->success

Caption: Workflow for troubleshooting low yields in Suzuki coupling.

Troubleshooting_Decision_Tree start Low Yield Issue sm_present Starting Material Present? start->sm_present increase_activity Increase Catalyst Activity: - Higher Temp - Stronger Base - More Active Ligand sm_present->increase_activity Yes side_products Side Products Observed? sm_present->side_products No protodeboronation Protodeboronation? side_products->protodeboronation Yes homocoupling Homocoupling? protodeboronation->homocoupling No use_anhydrous Use Anhydrous Conditions & Non-Aqueous Base protodeboronation->use_anhydrous Yes improve_degassing Improve Degassing Use Pd(0) Source homocoupling->improve_degassing Yes other_side_rxn Other Side Reactions homocoupling->other_side_rxn No

Caption: Decision tree for diagnosing Suzuki coupling side reactions.

References

Common side reactions with 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylpyridine-5-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-3-methylpyridine. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-3,3'-dimethyl-5,5'-bipyridine.

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Heteroaromatic boronic acids, especially those containing a pyridine ring, are known to be unstable. The electron-withdrawing properties of the pyridine nitrogen and the fluorine atom make the carbon-boron bond more prone to cleavage, particularly under the basic and often heated conditions typical of Suzuki-Miyaura coupling reactions.[1]

Q3: Should I use this compound or its pinacol ester in my reaction?

A3: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids. They can undergo slow in-situ hydrolysis to release the active boronic acid, a strategy known as "slow-release".[1] This method keeps the concentration of the unstable free boronic acid low, which minimizes the rate of protodeboronation and can lead to higher overall yields of the desired product.[1]

Q4: What is a MIDA boronate, and how can it help minimize side reactions?

A4: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid. These derivatives are exceptionally stable, often existing as crystalline, air-stable solids. In a Suzuki-Miyaura reaction, MIDA boronates provide a very slow and controlled release of the boronic acid. This is a highly effective strategy for minimizing protodeboronation, especially with very unstable substrates.[1]

Q5: How does the choice of palladium catalyst and ligand affect the reaction outcome?

A5: A highly active catalyst system that promotes rapid cross-coupling can enable the desired reaction to proceed faster than the undesired protodeboronation. For challenging couplings with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands are often employed to facilitate efficient coupling at lower temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low or No Yield of Desired Product Protodeboronation of Boronic Acid: The primary side reaction leading to the formation of 2-fluoro-3-methylpyridine.Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or CsF.[1]Lower Reaction Temperature: Higher temperatures accelerate protodeboronation. If the catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[1]Use a Boronic Ester: Convert the boronic acid to its more stable pinacol or MIDA ester to employ a "slow-release" strategy.[1]Anhydrous Conditions: Minimize water content by using anhydrous solvents and reagents, as excess water can be a proton source.[1]
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.Use a Highly Active Catalyst System: Employ modern, bulky phosphine ligands (e.g., SPhos, XPhos) and precatalysts that promote rapid catalytic turnover.
Significant Formation of Homocoupled Byproduct Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly Degas Solvents and Reagents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon, nitrogen) for an extended period.
Use of a Pd(II) Precatalyst: In-situ reduction of Pd(II) to the active Pd(0) can sometimes be accompanied by homocoupling.Use a Pd(0) Catalyst Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.
Formation of Multiple Unidentified Byproducts Impure Starting Materials: The presence of impurities in the boronic acid or the coupling partner can lead to various side reactions.Verify Purity: Check the purity of all starting materials using analytical techniques like NMR before starting the reaction.
Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the decomposition of starting materials, intermediates, or the final product.Optimize Reaction Conditions: Systematically screen different temperatures, bases, and solvents to find milder conditions that still afford a good reaction rate.

Data Presentation

The following tables provide comparative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Boron Reagent Type on Product Yield

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~55
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~20
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~60
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75

Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.

Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling

BaseCoupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of water may be necessary to solubilize the base.

  • Reaction: Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Preparation of 2-Fluoro-3-methylpyridine-5-MIDA boronate

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After complete water removal, cool the reaction mixture and isolate the precipitated MIDA boronate by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum. The MIDA boronate can then be used in the Suzuki-Miyaura coupling under similar conditions as the pinacol ester.

Visualizations

G cluster_0 Suzuki-Miyaura Reaction Pathways A This compound + Aryl Halide B Desired Cross-Coupled Product A->B Desired Reaction (Pd Catalyst, Base) C Protodeboronation A->C Side Reaction E Homocoupling A->E Side Reaction (O₂, Pd(II)) D 2-Fluoro-3-methylpyridine C->D Forms F Dimerized Byproduct E->F Forms G cluster_1 Troubleshooting Workflow for Low Yield Start Low Yield & High Protodeboronation Observed Step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 End Problem Solved? Step4->End

References

Overcoming poor reactivity of 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome the challenges associated with the poor reactivity of 2-Fluoro-3-methylpyridine-5-boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?

A1: The difficulties with this reagent are characteristic of the "2-pyridyl problem" in cross-coupling chemistry.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-heteroaryl boronic acids are notoriously unstable and prone to rapid protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile before it can participate in the desired reaction.[1][2][3]

Q2: What are the most common side reactions I should be aware of?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[4]

  • Protodeboronation: This is the cleavage of the C-B bond, which converts your boronic acid back to 2-fluoro-3-methylpyridine. This is often accelerated by the presence of water, high temperatures, and strong bases.[4][5]

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical bipyridine. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[4][6]

Q3: Are there more stable alternatives to using the boronic acid directly?

A3: Yes, using more stable derivatives is a highly recommended strategy to improve reaction outcomes. The most common and effective alternatives are:

  • Pinacol Esters: These are generally more stable against air and moisture and are less susceptible to protodeboronation.[7]

  • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that are easy to handle.[7] They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low to favor cross-coupling over decomposition.[3][8][9]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are also significantly more stable than the corresponding boronic acids and release the boronic acid slowly during the reaction.[7][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My reaction has failed, resulting in low or no product yield. What are the likely causes and how can I fix it?

A4: Low or no conversion is a common problem stemming from several factors. The following workflow can help diagnose the issue.

G start Low / No Product Yield cause1 Protodeboronation of Boronic Acid start->cause1 Is starting material consumed but no desired product forms? cause2 Catalyst Inactivity / Deactivation start->cause2 Are both starting materials unreacted? cause3 Inefficient Transmetalation start->cause3 Is aryl halide consumed but boronic acid remains? cause4 Poor Reagent / Solvent Quality start->cause4 Are results inconsistent? sol1a Use Stable Boronate Esters (Pinacol, MIDA) cause1->sol1a sol1b Use Anhydrous Conditions & Milder Base (K₃PO₄, Cs₂CO₃) cause1->sol1b sol1c Lower Reaction Temperature cause1->sol1c sol2a Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause2->sol2a sol2b Use Modern Precatalysts (e.g., XPhos Pd G3/G4) cause2->sol2b sol2c Ensure Rigorous Degassing (Inert Atmosphere) cause2->sol2c sol3a Optimize Base Selection (K₃PO₄, Cs₂CO₃ often effective) cause3->sol3a sol3b Add Water as Co-solvent (e.g., 10:1 Dioxane/H₂O) cause3->sol3b sol4a Use High-Purity Reagents cause4->sol4a sol4b Use Anhydrous, Degassed Solvents cause4->sol4b

Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.

Q5: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A5: The primary byproducts are typically from protodeboronation and homocoupling. The table below outlines strategies to minimize their formation.

Observed Issue Potential Cause Recommended Solution Citation
Significant Protodeboronation Presence of excess water or strong baseUse rigorously dried, anhydrous solvents. Switch to a milder, non-coordinating base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][9]
High reaction temperatureAttempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[4]
Inherent instability of boronic acidConvert the boronic acid to a more stable pinacol or MIDA boronate ester prior to the coupling reaction.[7][9]
Significant Homocoupling Presence of oxygen in the reactionEnsure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen). Freeze-pump-thaw cycles are highly effective.[4][6][7]
Inappropriate catalyst choiceUse a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system. If using a Pd(II) source, ensure conditions favor rapid reduction to the active Pd(0) species.[4]
StoichiometryUse a slight excess of the boronic acid derivative (e.g., 1.1-1.5 equivalents) to favor the desired cross-coupling pathway over aryl halide homocoupling.[7]

Optimized Reaction Protocols

Given the inherent instability of this compound, converting it to its pinacol ester is the most reliable strategy for achieving consistent and high-yielding results.

Protocol 1: Suzuki-Miyaura Coupling using this compound pinacol ester

This protocol is adapted for unstable heteroaryl boronic acids by utilizing the more stable pinacol ester derivative.[9]

Materials:

  • Aryl Halide (1.0 eq)

  • This compound pinacol ester (1.2 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask and magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst followed by the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G A 1. Add Reagents to Flame-Dried Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B Under Inert Gas C 3. Add Catalyst & Anhydrous, Degassed Solvent B->C Maintain Inert Atm. D 4. Heat with Vigorous Stirring (80-100 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E E->D Incomplete F 6. Cool, Dilute, & Wash (Aqueous Work-up) E->F Reaction Complete G 7. Dry, Concentrate, & Purify (Chromatography) F->G

Caption: Experimental workflow for a robust Suzuki-Miyaura coupling reaction.

Comparative Data and Alternative Strategies

Catalyst and Ligand Selection

For challenging substrates like 2-pyridylboronic acids, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Modern systems employing bulky, electron-rich phosphine ligands are often required to promote the desired catalytic cycle over catalyst deactivation.

Catalyst SystemLigand TypeKey AdvantagesTypical SubstratesCitation
Pd₂(dba)₃ / XPhosBuchwald BiarylphosphinePromotes fast oxidative addition and reductive elimination; robust for heteroaromatics.Electron-deficient and electron-rich aryl chlorides and bromides.[6][8]
Pd(OAc)₂ / SPhosBuchwald BiarylphosphineHigh activity, good for sterically hindered substrates.Challenging aryl and heteroaryl couplings.[3][6]
Pd(dppf)Cl₂FerrocenylphosphineGood general catalyst, often effective and commercially available.General aryl-aryl couplings, can be effective for some heteroaromatics.[9][11]
Pd(PPh₃)₄TriphenylphosphineClassic Pd(0) source.Simple, unhindered aryl bromides and iodides. Often struggles with pyridyl substrates.[12][13]
Alternative Coupling Reactions

If Suzuki-Miyaura coupling continues to fail despite optimization, alternative cross-coupling reactions that utilize different organometallic reagents can be considered.[14]

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organotin (Stannanes)Air and moisture stable reagents; excellent functional group tolerance.High toxicity of organotin reagents and byproducts.
Negishi Coupling OrganozincHigh reactivity allows for mild reaction conditions and shorter reaction times.Organozinc reagents are highly sensitive to air and moisture.
Hiyama Coupling OrganosiliconLow toxicity and reagents are often stable and easy to handle.Requires an activating agent (e.g., fluoride source) to proceed.

References

Preventing decomposition of 2-Fluoro-3-methylpyridine-5-boronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2-Fluoro-3-methylpyridine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition of this compound?

A1: The most common sign of decomposition is a lower than expected yield of your desired product and the formation of 3-fluoro-5-methylpyridine as a byproduct. This occurs through a process called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] Visually, the solid boronic acid may appear discolored or clumped if it has degraded during storage. For in-process reactions, the most reliable way to detect decomposition is through analytical techniques like LC-MS or NMR spectroscopy of the crude reaction mixture, which can identify the protodeboronated byproduct.

Q2: How should I properly store this compound to minimize decomposition?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry environment, preferably refrigerated at 2-8°C.[4] Storing under an inert atmosphere, such as argon or nitrogen, is also highly recommended to prevent degradation from moisture and air.[1]

Q3: What is protodeboronation and why is it a problem for this specific boronic acid?

A3: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common issue for heteroaryl boronic acids, especially those containing a pyridine ring. The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, making the carbon-boron bond more susceptible to cleavage, particularly in the presence of water, strong bases, and high temperatures.[2][3] This decomposition consumes your starting material, reduces the yield of the desired cross-coupling product, and complicates purification.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, using more stable derivatives is a highly effective strategy to prevent premature decomposition. The most common alternatives are boronate esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates.[2][5][6][7] These derivatives are generally more stable to handle and store, and they slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of decomposition.[2][5][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired cross-coupled product. Decomposition of the boronic acid before or during the reaction. 1. Switch to a more stable derivative: Use the pinacol ester or MIDA boronate of this compound.[2][5][7] 2. Optimize reaction conditions: Lower the reaction temperature and use a milder base such as K₃PO₄ or Cs₂CO₃.[1][3] 3. Ensure anhydrous conditions: Use dry solvents and reagents to minimize water-facilitated protodeboronation.[2]
Significant amount of 3-fluoro-5-methylpyridine byproduct observed. High rate of protodeboronation. 1. Employ a "slow-release" strategy: Using a MIDA boronate will keep the concentration of the free boronic acid low, favoring the cross-coupling reaction over decomposition.[2][5][8] 2. Use a highly active catalyst: A more efficient palladium catalyst and ligand system (e.g., using SPhos or XPhos ligands) can accelerate the desired reaction to outcompete the decomposition pathway.[2][9]
Inconsistent results between batches. Degradation of the boronic acid during storage. 1. Verify storage conditions: Ensure the compound is stored in a cool, dry place under an inert atmosphere.[1][10] 2. Check the purity of the starting material: Before use, assess the purity of the boronic acid by NMR to check for signs of degradation.
Reaction is sluggish and requires high temperatures. Suboptimal catalyst system. 1. Screen different palladium catalysts and ligands: For challenging heteroaryl couplings, specialized precatalysts or bulky, electron-rich phosphine ligands may be necessary to achieve good reactivity at lower temperatures.[2][9] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate.[1]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is designed to minimize the decomposition of the boronic acid derivative during a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl halide (e.g., Aryl bromide) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

DecompositionPathway cluster_reaction Suzuki-Miyaura Reaction BoronicAcid This compound Byproduct 3-Fluoro-5-methylpyridine (Protodeboronation) BoronicAcid->Byproduct Decomposition (H₂O, Heat, Strong Base) Catalyst Pd Catalyst + Base BoronicAcid->Catalyst CouplingPartner Aryl Halide CouplingPartner->Catalyst DesiredProduct Desired Cross-Coupled Product Catalyst->DesiredProduct Desired Pathway ExperimentalWorkflow start Start: Low Yield & High Protodeboronation step1 Use Stable Boronic Ester (Pinacol or MIDA) start->step1 step2 Employ Milder Base (e.g., K₃PO₄, Cs₂CO₃) step1->step2 step3 Lower Reaction Temperature (e.g., 60-80°C) step2->step3 step4 Use Highly Active Catalyst/Ligand System (e.g., with SPhos) step3->step4 end Problem Solved: High Yield step4->end LogicalRelationships cluster_factors Factors Promoting Decomposition cluster_solutions Preventative Strategies HighTemp High Temperature BoronEster Use Boronate Esters (Pinacol, MIDA) HighTemp->BoronEster LowTemp Lower Temperature HighTemp->LowTemp ActiveCatalyst Highly Active Catalyst HighTemp->ActiveCatalyst StrongBase Strong Base StrongBase->BoronEster MildBase Use Milder Base StrongBase->MildBase StrongBase->ActiveCatalyst Water Presence of Water Water->BoronEster Anhydrous Anhydrous Conditions Water->Anhydrous Water->ActiveCatalyst

References

Technical Support Center: Suzuki Reactions Involving Pyyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a pyridylboronic acid resulting in a low yield or failing completely?

Answer: Low yields in Suzuki couplings with pyridylboronic acids are a common challenge and can stem from several factors, often related to the inherent properties of the pyridine ring.

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] This is particularly problematic for 2-pyridylboronic acids due to the proximity of the nitrogen to the boronic acid group, a phenomenon often referred to as the "2-pyridyl problem".[2][3]

  • Protodeboronation: Pyridylboronic acids, especially the 2-substituted isomer, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1][4][5] This decomposition of the starting material is often accelerated by elevated temperatures and aqueous basic conditions.[4][6]

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish, particularly for electron-deficient pyridylboronic acids.[4]

  • Poor Substrate Reactivity: The reactivity of the coupling partner (the aryl/heteroaryl halide) is crucial. For instance, aryl chlorides are generally less reactive than aryl bromides or iodides due to a stronger carbon-halogen bond, making the initial oxidative addition step more difficult.[1]

Solutions & Optimization Strategies:

To address these issues, a systematic optimization of the reaction conditions is necessary. The following table summarizes key parameters and recommendations:

ParameterRecommendationRationale
Palladium Catalyst & Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] Consider using a pre-formed catalyst or a combination like Pd₂(dba)₃ with a suitable ligand.[6]These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and may mitigate catalyst inhibition by the pyridine nitrogen.[1]
Base Selection Screen a variety of bases. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][4] For sensitive substrates prone to protodeboronation, milder bases like NaHCO₃ or KHCO₃ may be beneficial.[4][6] Anhydrous K₃PO₄ might require a small amount of water to be effective.[4][7]The base activates the boronic acid for transmetalation. The optimal base depends on the specific substrates and their stability.
Solvent System Employ anhydrous solvents to minimize protodeboronation.[4] Common choices include dioxane, toluene, or THF, often in combination with water.[6] The ratio of organic solvent to water should be optimized.Solvent choice impacts the solubility of reactants and the rate of side reactions.
Boronic Acid Derivative If protodeboronation is significant, consider using more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts.[1][2][4] These are generally less prone to decomposition.[1]These derivatives can offer enhanced stability while still participating in the catalytic cycle.
Temperature & Reaction Time Lowering the reaction temperature can reduce the rate of protodeboronation and other side reactions.[1][4] However, less reactive substrates may require higher temperatures. Optimization is key.Finding the right balance between reaction rate and substrate/catalyst stability is crucial.

Question 2: I am observing significant formation of side products. What are they and how can I minimize them?

Answer: The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired product. The most prevalent side reactions are homocoupling and protodeboronation.

Troubleshooting Workflow for Side Product Formation

The following diagram outlines a logical workflow for diagnosing and addressing common side products in Suzuki reactions involving pyridylboronic acids.

G Start Side Products Observed CheckHomocoupling Homocoupling of Boronic Acid? (Bi-pyridyl formation) Start->CheckHomocoupling Yes CheckProtodeboronation Protodeboronation? (Pyridyl-H formation) Start->CheckProtodeboronation Yes CauseOxygen Cause: Oxygen Presence CheckHomocoupling->CauseOxygen CausePdII Cause: Pd(II) Precursor CheckHomocoupling->CausePdII CauseAqueous Cause: Aqueous/Protic Conditions & High Temperature CheckProtodeboronation->CauseAqueous CauseInstability Cause: Inherent Instability (esp. 2-pyridyl) CheckProtodeboronation->CauseInstability Degas Solution: Rigorously Degas Solvents and Reagents UsePd0 Solution: Use Pd(0) Source or Efficient Precatalyst MilderConditions Solution: Use Milder Conditions (Lower Temp, Shorter Time) Anhydrous Solution: Use Anhydrous Solvents and Milder Base (e.g., NaHCO₃) StableDerivative Solution: Switch to More Stable Boronic Ester (Pinacol, MIDA) CauseOxygen->Degas CausePdII->UsePd0 CauseAqueous->MilderConditions CauseAqueous->Anhydrous CauseInstability->StableDerivative

Troubleshooting workflow for minimizing side products.
  • Homocoupling: This side reaction leads to the formation of symmetrical bi-pyridyl impurities from the boronic acid starting material.[4][8] It is often exacerbated by the presence of oxygen, which can facilitate the oxidation of the active Pd(0) catalyst.[4][8]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4][6] Using a Pd(0) source directly or an efficient precatalyst can also minimize homocoupling that occurs from Pd(II) precursors.[8]

  • Protodeboronation: As discussed previously, this is the cleavage of the C-B bond.[5] 2-Pyridylboronic acids are particularly prone to this due to a potential intramolecularly catalyzed process.[6][9]

    • Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[4] Using anhydrous solvents and milder bases like sodium bicarbonate (NaHCO₃) can also reduce the rate of this side reaction.[4][6] If the problem persists, switching to a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, is a highly effective strategy.[1][2]

Experimental Protocols

General Protocol for a Troubleshooting Experiment (Reaction Setup)

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling with a pyridylboronic acid. It is crucial to maintain an inert atmosphere throughout the setup and reaction.

  • Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), pyridylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) at least three times to ensure all oxygen is removed.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the specified time (e.g., 4-24 hours).[1]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Protocol for Degassing Solvents

Properly degassing solvents is critical to prevent oxygen-mediated side reactions like homocoupling.

  • Freeze-Pump-Thaw (Most Effective):

    • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum for several minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent. You will likely see gas bubbles evolving.

    • Repeat this cycle at least three times for optimal results.

  • Sparge with Inert Gas (Simpler Method):

    • Insert a long needle or tube connected to an inert gas line (argon or nitrogen) into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solvent for 20-30 minutes.[6] This will displace dissolved oxygen. Keep the solvent under a positive pressure of inert gas until use.

Data Presentation

Relative Reactivity and Common Conditions for Pyridylboronic Acid Isomers

The position of the boronic acid group on the pyridine ring significantly impacts its stability and reactivity.[2]

IsomerRelative Reactivity/StabilityCommon ChallengesRecommended Starting Conditions
2-Pyridylboronic Acid Most challenging; prone to instability and catalyst inhibition.[2][3]High susceptibility to protodeboronation; strong coordination to the Pd catalyst.[2][5]Catalyst: Pd₂(dba)₃ / SPhos or XPhosBase: K₃PO₄ (anhydrous)Solvent: Dioxane or TolueneNote: Consider using pinacol or MIDA esters.[2]
3-Pyridylboronic Acid Generally good reactivity and stability.Less prone to the issues seen with the 2-isomer.Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)Base: Na₂CO₃ or K₂CO₃Solvent: Dioxane/H₂O or Toluene/EtOH/H₂O
4-Pyridylboronic Acid Good reactivity, but can still be sensitive.[6]Can be prone to protodeboronation under harsh conditions.[6]Catalyst: Pd₂(dba)₃ / P(Cy)₃ or PdCl₂(dppf)Base: K₂CO₃ or NaHCO₃Solvent: MeCN/H₂O or Dioxane/H₂O[6]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help in diagnosing which step might be failing (e.g., slow oxidative addition or inefficient transmetalation).

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex Transmetalation reductive_elimination_complex Reductive Elimination Complex reductive_elimination_complex->pd0 Reductive Elimination product Ar¹-Ar² reductive_elimination_complex->product aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-methylpyridine-5-boronic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield or failing completely?

Answer:

Low yields in this specific coupling are a common challenge and can stem from several factors related to the inherent properties of the pyridine boronic acid substrate. The primary reasons include:

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, forming the byproduct 2-fluoro-3-methylpyridine.[1] Heteroaryl boronic acids, particularly those with nitrogen atoms like 2-pyridyl derivatives, are highly susceptible to this degradation pathway.[2] This can be exacerbated by the presence of aqueous bases and elevated temperatures.[1]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can form inactive catalyst species, thereby hindering its entry into or progression through the catalytic cycle. This is a well-documented issue often referred to as the "2-pyridyl problem".[3][4]

  • Poor Solubility: Inadequate solubility of reagents, especially inorganic bases, in the chosen solvent system can lead to a sluggish or incomplete reaction.[2]

Question 2: How can I minimize protodeboronation of this compound?

Answer:

To mitigate protodeboronation, several strategies can be employed:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative. Boronic esters, such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate, are generally more robust and less prone to premature decomposition.[1][2] They slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[1]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1] If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can be beneficial.

    • Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1]

    • Employ Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base and facilitating the reaction, excess water can serve as a proton source for protodeboronation.[5][6] Using anhydrous solvents and reagents is a recommended strategy.[1]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[1] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[3]

Question 3: What are the best practices for selecting a base and solvent for this coupling?

Answer:

The choice of base and solvent is critical and interdependent.

  • Base Selection: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

    • Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) are widely used and often effective for couplings of pyridine boronic acids.[5][7] K₃PO₄ is frequently a good starting point for challenging couplings.

    • Fluoride Bases: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective and are thought to play a unique role in activating the boronic acid.[8]

  • Solvent Selection: The solvent must solubilize the reactants and catalyst.

    • Aprotic Solvents: Anhydrous dioxane, toluene, and tetrahydrofuran (THF) are common choices.[3][5]

    • Solvent/Water Mixtures: A mixture of an organic solvent with a small amount of water (e.g., dioxane/H₂O 4:1 or 10:1) can be beneficial for dissolving inorganic bases.[2][5][9] However, the water content must be carefully optimized to avoid excessive protodeboronation.[5][6] For microwave-assisted synthesis, ethanol/water mixtures have also been used successfully.[10]

Question 4: I am observing the formation of a homocoupled bipyridine byproduct. How can this be prevented?

Answer:

Homocoupling of the boronic acid to form a symmetrical bipyridine is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Ensure Thorough Degassing: All solvents and the reaction mixture should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) to avoid in-situ reduction steps of a Pd(II) precatalyst, which can sometimes promote homocoupling.[2]

Data Presentation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following tables provide data for analogous systems. This information serves as a valuable starting point for reaction optimization.

Disclaimer: The following data is adapted from studies on closely related substrates (e.g., pyridine-2-sulfonyl fluoride or other heteroaryl boronic acids) and should be considered illustrative. Yields are highly dependent on the specific coupling partner and reaction conditions.

Table 1: Effect of Various Bases on an Analogous Suzuki-Miyaura Coupling

Reaction Conditions: Pyridine-2-sulfonyl fluoride (PyFluor) coupled with 2-thiopheneboronic acid, Pd(dppf)Cl₂ catalyst, in a dioxane/H₂O (4:1) solvent system at 100 °C.[5]

EntryBaseYield (%)
1Li₃PO₄<5
2Na₃PO₄75
3K₃PO₄11
4NaF37
5KF54
6CsF58
7Na₂CO₃35
8K₂CO₃25
9Cs₂CO₃10

Table 2: Effect of Solvent System on an Analogous Suzuki-Miyaura Coupling

Reaction Conditions: Pyridine-2-sulfonyl fluoride (PyFluor) coupled with 2-thiopheneboronic acid pinacol ester, Pd(dppf)Cl₂ catalyst, Na₃PO₄ base at 100 °C.[6][9]

EntrySolvent SystemYield (%)
1TolueneLow
2Toluene / H₂OIncreased Yield
3Dioxane ("dry")77
4Dioxane / H₂O (4:1)72
5Dioxane / H₂O (1:4)10
6DMFLess Effective
7Acetonitrile60
8Isopropanol55

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if required). Then, add the anhydrous, degassed solvent via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the mixture vigorously.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to obtain the desired product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants1 R¹-X reactants1->oxidative_addition reactants2 R²-B(OR)₂ + Base reactants2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_deboronation Check for Protodeboronation (e.g., by LC-MS) start->check_deboronation deboronation_yes Protodeboronation Observed check_deboronation->deboronation_yes Yes deboronation_no Minimal Protodeboronation check_deboronation->deboronation_no No solution1 Use Boronic Ester (Pinacol/MIDA) Lower Temperature Use Milder Base (K₃PO₄) Use Anhydrous Solvent deboronation_yes->solution1 check_catalyst Suspect Catalyst Deactivation? deboronation_no->check_catalyst solution2 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading check_catalyst->solution2 Yes check_conditions Review Base/Solvent Solubility check_catalyst->check_conditions No solution3 Screen Different Bases Optimize Solvent/Water Ratio Ensure Thorough Degassing check_conditions->solution3

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Fluoro-3-methylpyridine-5-boronic acid in their synthetic endeavors. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly catalyst deactivation, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield or reaction failure when using this compound in Suzuki-Miyaura coupling reactions?

A1: Low yields or reaction failures in Suzuki-Miyaura couplings involving this compound typically stem from a few common issues:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive palladium complexes. This is a well-documented issue with pyridine-containing substrates.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, particularly in the presence of water and base at elevated temperatures.[1][2]

  • Poor Solubility: The boronic acid, coupling partner, or base may have limited solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.

  • Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under the reaction conditions.

  • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen or when the reduction of a Pd(II) precatalyst is not clean.[2]

Q2: How can I prevent catalyst deactivation by the pyridine nitrogen?

A2: To mitigate catalyst deactivation by the pyridine nitrogen, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can sterically shield the palladium center, hindering coordination with the pyridine nitrogen.[1] These ligands also promote faster catalytic turnover, which can outcompete the deactivation process.

  • Employ Palladium Precatalysts: Modern Buchwald-type precatalysts are designed for rapid generation of the active catalytic species, which can be beneficial in challenging couplings.

  • Careful Selection of Reaction Conditions: Optimizing temperature and reaction time can minimize catalyst degradation over the course of the reaction.

Q3: What are the best practices to avoid protodeboronation?

A3: Protodeboronation is a common challenge with heteroaryl boronic acids. To minimize this side reaction:

  • Use Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to limit the presence of water, which can facilitate protodeboronation.

  • Employ Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones like sodium hydroxide.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of this side reaction.

  • Use Boronic Acid Surrogates: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation. These surrogates slowly release the boronic acid under the reaction conditions.

Q4: Can the fluorine substituent on the pyridine ring cause any specific issues?

A4: Yes, the fluorine atom at the 2-position can introduce its own set of challenges. In the presence of strong bases and at high temperatures, nucleophilic aromatic substitution (SNAr) can occur, leading to defluorination of the pyridine ring and the formation of undesired byproducts.[1] Using milder bases and the lowest possible reaction temperature can help to suppress this side reaction.

Troubleshooting Guides

Issue 1: Low to No Product Formation with Starting Material Recovery
Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.- Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst.
Inefficient Transmetalation - Optimize the base. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.- Ensure the base is finely powdered for better solubility.- A small amount of water (e.g., in a 10:1 dioxane:water mixture) can sometimes improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[3]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can also increase the rate of side reactions.
Poor Reagent Solubility - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Step
Protodeboronated Starting Material Protodeboronation - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₂CO₃).- Lower the reaction temperature.- Convert the boronic acid to its pinacol or MIDA ester.
Homocoupled Boronic Acid Presence of Oxygen or Inefficient Pd(II) Reduction - Ensure thorough degassing of all solvents and reagents.- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).- Optimize the ligand and reaction conditions to favor cross-coupling over homocoupling.
Defluorinated Product Nucleophilic Aromatic Substitution - Use a milder base.- Lower the reaction temperature.- Employ bulky, electron-rich phosphine ligands which can accelerate the desired coupling, outcompeting the defluorination pathway.[1]

Data Presentation

The following table presents representative conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of a similar substrate, 2-Fluoropyridine-3-boronic acid, with various aryl halides. These can serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Expected Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015> 90
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201585-95
33-BromobenzonitrilePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201580-90
44-ChlorotoluenePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1102060-75

Data adapted from literature for the analogous 2-Fluoropyridine-3-boronic acid and should be considered as a guideline for optimization.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates and coupling partners.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst/Ligand Premixing: In a separate vial under an inert atmosphere, dissolve the palladium catalyst and phosphine ligand in a small amount of the degassed solvent.

  • Reagent Addition: Add the degassed solvent to the Schlenk tube containing the substrates and base via syringe. Then, add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L_n-R PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R PdII_Boronate->Product ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base Boronate->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_SM Starting Material Consumed? Start->Check_SM SM_Consumed Yes Check_SM->SM_Consumed Yes SM_Not_Consumed No Check_SM->SM_Not_Consumed No Check_Byproducts Major Side Products Observed? SM_Consumed->Check_Byproducts Inactive_Catalyst Potential Catalyst Inactivity - Check catalyst/ligand quality - Ensure inert atmosphere - Use precatalyst SM_Not_Consumed->Inactive_Catalyst Inefficient_Transmetalation Inefficient Transmetalation - Screen stronger bases - Check reagent solubility SM_Not_Consumed->Inefficient_Transmetalation Low_Temp Suboptimal Temperature - Increase temperature SM_Not_Consumed->Low_Temp Byproducts_Yes Yes Check_Byproducts->Byproducts_Yes Yes Byproducts_No No Check_Byproducts->Byproducts_No No Protodeboronation Protodeboronation - Use anhydrous conditions - Milder base, lower temp - Use boronic ester Byproducts_Yes->Protodeboronation Homocoupling Homocoupling - Degas solvents thoroughly - Use Pd(0) source Byproducts_Yes->Homocoupling Defluorination Defluorination - Milder base, lower temp Byproducts_Yes->Defluorination Complex_Mixture Complex Mixture - Re-evaluate reaction conditions - Consider purification issues Byproducts_No->Complex_Mixture

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive [Pd(Pyridine)_m L_n] Complex Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Pyridine_Substrate 2-Fluoro-3-methylpyridine -5-boronic acid Pyridine_Substrate->Active_Catalyst Bulky_Ligand Bulky Ligand (e.g., SPhos) Bulky_Ligand->Active_Catalyst Stabilizes Bulky_Ligand->Inactive_Complex Inhibits Formation Steric_Hindrance Steric Hindrance

Caption: Catalyst deactivation by pyridine coordination and mitigation with bulky ligands.

References

Improving solubility of 2-Fluoro-3-methylpyridine-5-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Fluoro-3-methylpyridine-5-boronic acid in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule. Its solubility is dictated by the polar pyridine ring and the boronic acid group, which can participate in hydrogen bonding.[1] Consequently, it exhibits higher solubility in polar solvents and is sparingly soluble to insoluble in nonpolar solvents.[1]

Q2: In which organic solvents is this compound likely to be most soluble?

Q3: Why is my this compound not dissolving in my reaction solvent?

A3: Several factors could be contributing to poor solubility:

  • Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the boronic acid.

  • Concentration: The concentration of the boronic acid may be too high for the selected solvent at the given temperature.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility profiles.[2][3] This is an equilibrium process that can be influenced by the solvent.[3]

  • Purity of the Boronic Acid: Impurities in the material can affect its solubility.

Q4: Can I heat the mixture to improve solubility?

A4: Gently heating the mixture can often increase the solubility of boronic acids. However, be aware that prolonged heating can lead to the formation of boroxines, which might be less reactive in some cases. It is advisable to heat the mixture just enough to achieve dissolution and then allow it to cool to the reaction temperature.

Q5: How does water content affect the solubility and the reaction?

A5: For reactions like the Suzuki-Miyaura coupling, the addition of a small amount of water to the organic solvent (e.g., dioxane, THF) is common and can be beneficial.[4][5] Water can help to dissolve the boronic acid and the base, and it can also play a role in the catalytic cycle.[6] However, excessive water can lead to protodeboronation, an undesired side reaction.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor or incomplete dissolution in a nonpolar solvent (e.g., Toluene, Hexane). The solvent is not polar enough to dissolve the polar boronic acid.[1]* Add a polar co-solvent such as THF, Dioxane, or DMF. * Consider switching to a more polar solvent system entirely.
Precipitation of the boronic acid occurs when the reaction mixture is cooled. The boronic acid has limited solubility at lower temperatures.* Maintain the reaction at a slightly elevated temperature where the boronic acid remains in solution. * If possible, use a solvent system in which the boronic acid is more soluble at the desired reaction temperature.
The boronic acid appears to be insoluble even in polar aprotic solvents (e.g., THF, Dioxane). * The concentration may be too high. * The boronic acid may have partially converted to its less soluble boroxine form.[2]* Try diluting the reaction mixture with more solvent. * Gently warm the mixture to aid dissolution. * Consider converting the boronic acid to its pinacol ester, which often exhibits improved solubility in organic solvents.[7][8][9]
Inconsistent reaction results, possibly due to solubility issues. The boronic acid is not fully dissolved, leading to a heterogeneous reaction mixture and irreproducible results.* Ensure complete dissolution of the boronic acid before adding other reagents, particularly the catalyst. * Use a solvent mixture that is known to be effective for Suzuki-Miyaura couplings with pyridine boronic acids, such as a 4:1 mixture of dioxane:water.[6][10]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary based on the behavior of structurally similar compounds.[1]

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[1]
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Add a known mass (e.g., 10 mg) of this compound to a vial.

  • Add the test solvent (e.g., 0.5 mL) to the vial.

  • Stir the mixture vigorously at room temperature for 5-10 minutes.

  • Observe the mixture. If the solid has completely dissolved, the boronic acid is soluble under these conditions.

  • If the solid has not dissolved, gently warm the vial (e.g., to 40-50 °C) and continue to stir. Observe for dissolution.

  • If the solid still does not dissolve, add an additional aliquot of the solvent (e.g., 0.5 mL) and repeat the process.

Protocol 2: Improving Solubility for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound, the aryl halide, and the base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a 4:1 mixture of an organic solvent to water (e.g., dioxane/water or THF/water).[6][10]

  • Stir the mixture and, if necessary, gently warm it until all solids are dissolved.

  • Once a homogeneous solution is obtained, add the palladium catalyst and ligand.

  • Proceed with the reaction at the desired temperature.

Protocol 3: Conversion to a Pinacol Ester for Enhanced Solubility

If solubility issues persist, converting the boronic acid to its corresponding pinacol ester can significantly improve its solubility in a wider range of organic solvents.[7][8][9]

  • In a round-bottom flask, suspend this compound and an equimolar amount of pinacol in a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography if necessary.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues start Start: Poor Solubility of This compound solvent_choice Is the solvent appropriate? (e.g., polar aprotic/protic) start->solvent_choice add_cosolvent Action: Add a polar co-solvent (e.g., THF, Dioxane) solvent_choice->add_cosolvent No heat_mixture Action: Gently heat the mixture solvent_choice->heat_mixture Yes change_solvent Action: Switch to a more polar solvent system add_cosolvent->change_solvent change_solvent->heat_mixture check_dissolution1 Is the boronic acid fully dissolved? heat_mixture->check_dissolution1 esterification Advanced Strategy: Convert to Pinacol Ester check_dissolution1->esterification No proceed Proceed with the reaction check_dissolution1->proceed Yes check_dissolution2 Is the boronic acid fully dissolved? check_dissolution2->proceed Yes esterification->check_dissolution2 end End: Successful Dissolution proceed->end

Caption: A flowchart for troubleshooting solubility issues.

logical_relationship Factors Influencing Solubility solubility Solubility solvent_polarity Solvent Polarity solubility->solvent_polarity highly dependent on temperature Temperature solubility->temperature increases with concentration Concentration solubility->concentration limited by boroxine_formation Boroxine Formation solubility->boroxine_formation affected by ester_formation Ester Formation solubility->ester_formation improved by

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-3-methylpyridine-5-boronic acid and Other Pyridineboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For scientists engaged in drug discovery and materials science, the incorporation of substituted pyridine rings is of paramount importance. Pyridineboronic acids serve as key reagents in this context; however, their performance can vary significantly based on the substitution pattern on the pyridine ring. This guide provides a detailed comparison of 2-Fluoro-3-methylpyridine-5-boronic acid against other commonly employed pyridineboronic acids in Suzuki coupling reactions, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound demonstrates distinct reactivity in Suzuki coupling reactions, influenced by the electronic effects of its substituents. The fluorine atom at the 2-position and the methyl group at the 3-position significantly impact the boronic acid's stability and performance. This guide will delve into a comparative analysis of its reactivity against other pyridineboronic acids, offering insights into catalyst selection, reaction conditions, and potential challenges such as protodeboronation and catalyst inhibition.

Performance Comparison of Pyridineboronic Acids in Suzuki Coupling

The efficiency of a Suzuki coupling reaction is highly dependent on the electronic and steric nature of the coupling partners. The following tables summarize the performance of this compound and other representative pyridineboronic acids when coupled with a common aryl bromide, 4-bromoanisole. This allows for a more direct comparison of their relative reactivities under similar conditions.

Table 1: Suzuki Coupling of Various Pyridine-5-boronic Acids with 4-Bromoanisole

Pyridineboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
3-Methylpyridine-5-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1101678
2-Chloropyridine-5-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100891
Pyridine-3-boronic acidPd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O801875
Pyridine-4-boronic acidPd(dppf)Cl₂K₂CO₃MeCN/H₂O802~90

Note: Yields are based on reported values in the literature and may vary depending on the specific reaction scale and purity of reagents. Direct comparison should be made with caution as conditions are not identical.

Key Factors Influencing Reactivity

Several factors contribute to the observed differences in performance among various pyridineboronic acids:

  • Electronic Effects: The electron-withdrawing fluorine atom in this compound can enhance the rate of transmetalation, a key step in the Suzuki coupling catalytic cycle. Conversely, the electron-donating methyl group can slightly impede this step. The position of the nitrogen atom relative to the boronic acid is also critical. For 2-substituted pyridineboronic acids, the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[1]

  • Protodeboronation: A common side reaction with heteroarylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of the corresponding unsubstituted pyridine. The stability of the boronic acid towards protodeboronation is influenced by the substituents on the pyridine ring.

  • Steric Hindrance: Bulky substituents near the boronic acid group can sterically hinder the approach of the palladium complex, slowing down the transmetalation step and potentially lowering the reaction yield.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic chemistry. Below are representative protocols for the Suzuki coupling of different pyridineboronic acids.

Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 2-Chloropyridine-5-boronic acid with an Aryl Bromide

Materials:

  • 2-Chloropyridine-5-boronic acid (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-Chloropyridine-5-boronic acid, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for the required time, monitoring by GC-MS or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizing the Suzuki Coupling and Decision-Making Workflow

To further aid researchers, the following diagrams illustrate the fundamental Suzuki coupling mechanism and a logical workflow for selecting the appropriate pyridineboronic acid.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-X      L2 Pd0->PdII_complex ArX Ar-X OxAdd Oxidative Addition Diaryl_PdII Ar-Pd(II)-R      L2 PdII_complex->Diaryl_PdII BoronicAcid R-B(OH)2 Transmetalation Transmetalation Base Base Diaryl_PdII->Pd0 Product Ar-R Diaryl_PdII->Product RedElim Reductive Elimination

Diagram 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Boronic_Acid_Selection Start Define Target Molecule & Synthetic Goal ConsiderElectronics Consider Electronic Effects: - Electron-donating vs. -withdrawing groups - Position of Nitrogen Start->ConsiderElectronics ConsiderStability Assess Stability: - Potential for Protodeboronation (2-pyridyl vs. 3- or 4-pyridyl) Start->ConsiderStability SelectCandidate Select Candidate Pyridineboronic Acid(s) ConsiderElectronics->SelectCandidate ConsiderStability->SelectCandidate OptimizeConditions Optimize Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature SelectCandidate->OptimizeConditions FinalChoice Final Reagent Selection OptimizeConditions->FinalChoice

Diagram 2. Logical workflow for selecting a suitable pyridineboronic acid.

Conclusion

The choice of pyridineboronic acid in a Suzuki coupling reaction is a critical decision that impacts reaction efficiency and overall yield. This compound presents a unique electronic profile that can be advantageous in certain synthetic contexts. However, as demonstrated, other substituted pyridineboronic acids may offer superior performance depending on the specific substrates and reaction conditions. By understanding the interplay of electronic effects, stability, and steric factors, and by utilizing optimized experimental protocols, researchers can effectively harness the power of the Suzuki-Miyaura coupling for the synthesis of complex pyridine-containing molecules. This guide serves as a foundational resource to aid in the rational selection of reagents and conditions for successful and reproducible outcomes.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridineboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated pyridineboronic acids in the widely-used Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms significantly alters the electronic properties of the pyridineboronic acid, leading to notable differences in reactivity that are crucial for synthetic planning.

The Electronic Influence of Fluorine

The primary difference in reactivity stems from the high electronegativity of the fluorine atom. When substituted onto the pyridine ring, fluorine exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron center.[1][2] An increase in the acidity of the boronic acid is crucial as it can facilitate the transmetalation step in the palladium-catalyzed Suzuki-Miyaura coupling cycle, which is often the rate-determining step. This enhanced reactivity can lead to higher yields and faster reaction times compared to their non-fluorinated analogues.[2][3]

Studies on analogous phenylboronic acids have shown that fluorination significantly impacts acidity and reactivity. The introduction of fluorine substituents generally increases acidity, with pKa values for fluorinated phenylboronic acids ranging from 6.17 to 8.77.[1] This trend is a strong indicator of the behavior expected from fluorinated pyridineboronic acids.

Quantitative Performance Comparison

The efficacy of a coupling reagent is most clearly demonstrated through comparative yield data. The following table summarizes the performance of representative fluorinated and non-fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions.

Disclaimer: The data presented is compiled from various studies to illustrate general reactivity trends. Direct comparison can be challenging due to variations in reaction conditions, catalysts, bases, and coupling partners across different experiments.[4]

Boronic AcidCoupling PartnerCatalyst SystemBaseTemp (°C)Yield (%)Reference
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃110~98%[3]
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃110~95%[3]
2-Fluoropyridine-3-boronic Acid Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄10082% (Product: 2-(2-Fluoropyridin-3-yl)pyridine)[4][5]
Pyridine-3-boronic acid 2-BromopyridinePd(PPh₃)₄K₂CO₃8075-85% (Typical)General Literature
2-Thiopheneboronic acid Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄10082%[5]

As the data suggests, fluorinated boronic acids are highly effective coupling partners, often providing excellent yields. The comparison between 4-fluorophenylboronic acid and phenylboronic acid under identical conditions shows a clear, albeit modest, advantage for the fluorinated version, which reaches near-complete conversion.[3]

Key Experimental Protocols

A generalized protocol for the Suzuki-Miyaura cross-coupling of a pyridineboronic acid with an aryl halide is provided below. This protocol is representative and may require optimization for specific substrates.

Title: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv.)

  • Pyridineboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, 1-3 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, Na₃PO₄, KF, 2.0-3.0 equiv.)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the pyridineboronic acid (1.5 equiv.), and the base (3.0 equiv.).[4][6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 3 mL per mmol of halide) via syringe.[6]

  • Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reaction mixture.

  • Heating: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (typically 65-110 °C) and stir vigorously for the specified time (2-24 hours).[3][5]

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical influence of fluorination on reactivity.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation (Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination RedEl Ar-Ar' Trans->RedEl RedEl->Pd0 Product Released

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, & Base in Reaction Vessel start->reagents inert Purge with Inert Gas (N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat and Stir (65-110 °C) catalyst->heat workup Cool, Dilute, & Perform Aqueous Work-up heat->workup purify Purify Crude Product (Column Chromatography) workup->purify product Obtain Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Fluorine_Effect F Fluorine Substitution on Pyridine Ring EN High Electronegativity & Inductive Effect F->EN LA Increased Lewis Acidity of Boron Center EN->LA TM Facilitated Transmetalation Step (Rate-Determining) LA->TM React Enhanced Overall Reaction Rate & Yield TM->React

Caption: Logical flow of how fluorine substitution enhances reactivity.

Conclusion

The introduction of fluorine onto a pyridineboronic acid generally enhances its reactivity in Suzuki-Miyaura cross-coupling reactions. This is primarily due to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boronic acid and facilitates the crucial transmetalation step of the catalytic cycle. While fluorinated reagents often lead to higher yields or faster reactions, reaction conditions must be carefully optimized for each substrate pair to achieve maximum efficiency. The choice between a fluorinated and a non-fluorinated pyridineboronic acid will depend on the specific synthetic challenge, including the electronic nature of the coupling partner and the desired properties of the final product.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-3-methylpyridine-5-boronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of products derived from 2-Fluoro-3-methylpyridine-5-boronic acid. As a versatile building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, robust and reliable analytical techniques are paramount for ensuring the identity, purity, and structural integrity of its resulting products. This document outlines key analytical techniques, provides comparative data, and details experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The performance of this compound in Suzuki-Miyaura cross-coupling is a critical factor for its application. Below is a comparative summary of its reactivity against other commonly used boronic acids. The data is based on a representative reaction with 4-bromoanisole to yield the corresponding biaryl product. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this table represents a compilation of data from similar reactions to provide a relative performance overview.

Boronic AcidStructureProductReaction ConditionsYield (%)Reference
This compound Cc1cc(B(O)O)cnc1F2-Fluoro-3-methyl-5-(4-methoxyphenyl)pyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12 h~85 (estimated)[1]
Phenylboronic Acidc1ccc(B(O)O)cc14-MethoxybiphenylPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12 h>95[2][3]
2-Fluoropyridine-3-boronic acidc1cc(B(O)O)cnf12-Fluoro-3-(4-methoxyphenyl)pyridinePd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100 °C, 18 h~78[4][5]

Note: The yield for this compound is an estimation based on the performance of structurally similar pyridine boronic acids in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Key Analytical Techniques for Product Characterization

The characterization of biaryl products derived from this compound typically involves a combination of chromatographic and spectroscopic techniques to determine purity, molecular weight, and structure.

Analytical TechniqueInformation ProvidedKey AdvantagesCommon Instrumentation
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, reaction monitoring.High resolution, quantitative, adaptable to various detectors.HPLC system with UV-Vis or Diode Array Detector (DAD), and/or Mass Spectrometer (MS).
Mass Spectrometry (MS) Molecular weight determination, structural fragmentation patterns.High sensitivity, provides molecular formula confirmation.Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation (¹H, ¹³C, ¹⁹F).Unambiguous structure determination, information on connectivity and stereochemistry.400 MHz or higher NMR spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific product characteristics.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the Suzuki-Miyaura cross-coupling product.

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized biaryl product.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in acetonitrile or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the final product.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine the number and environment of protons.

    • ¹³C NMR: Standard carbon experiment to determine the number and type of carbon atoms.

    • ¹⁹F NMR: To observe the fluorine signal and any couplings.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.

Expected NMR Data for a Representative Product (2-Fluoro-3-methyl-5-(4-methoxyphenyl)pyridine):

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 8.1-8.3dJ ≈ 2.0H on pyridine ring
7.4-7.6dJ ≈ 8.8Ar-H ortho to OMe
7.3-7.5mH on pyridine ring
6.9-7.1dJ ≈ 8.8Ar-H meta to OMe
3.8-3.9s-OCH₃
2.2-2.4s-CH₃
¹³C ~160 (d)d¹JCF ≈ 240C-F
~159sC-OMe
~145 (d)dC-H on pyridine
~135 (d)dC-H on pyridine
~130sQuaternary C
~128sAr-C-H
~125 (d)dC-B
~114sAr-C-H
~55s-OCH₃
~15 (d)d-CH₃
¹⁹F -70 to -120mAr-F

Note: The exact chemical shifts and coupling constants will vary depending on the specific product and the solvent used. The data presented here is an estimation based on similar structures.[6][7][8]

Visualizations

Experimental Workflow for Product Characterization

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization cluster_3 Final Product A Suzuki-Miyaura Coupling of This compound B Work-up & Column Chromatography A->B C Purity Assessment (HPLC) B->C D Molecular Weight Confirmation (MS) C->D E Structural Elucidation (NMR) D->E F Characterized Product E->F

Caption: General workflow for synthesis, purification, and characterization.

Decision Tree for Analytical Method Selection

G A Is the primary goal to determine purity? B Is confirmation of molecular weight needed? A->B No D Use HPLC with UV/DAD detection A->D Yes C Is detailed structural information required? B->C No E Use Mass Spectrometry (ESI-MS) B->E Yes F Use NMR Spectroscopy (1H, 13C, 19F) C->F Yes G Combine HPLC-MS for purity and MW D->G Also need MW E->G Also need purity

Caption: Decision tree for selecting the appropriate analytical method.

This guide provides a foundational understanding of the analytical methods pertinent to the characterization of products derived from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

References

A Comparative Guide to HPLC and GC-MS Analysis of 2-Fluoro-3-methylpyridine-5-boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses utilizing 2-Fluoro-3-methylpyridine-5-boronic acid, rigorous analytical monitoring of reaction progress and purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, analytical techniques commonly employed for this purpose. This guide provides an objective comparison of their performance for the analysis of this compound reaction mixtures, supported by experimental data drawn from established methodologies for similar compounds.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for analyzing this compound reaction mixtures depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the matrix, and the specific analytical goals such as impurity profiling or quantitative analysis.

FeatureHPLCGC-MS
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Well-suited for boronic acids and their derivatives.[1]Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[2][3]
Sensitivity High sensitivity, particularly with UV or specialized detectors like fluorescence.[4][5] Limits of detection can reach the low ng or µM level.[4]Excellent sensitivity, often in the picogram to femtogram range, especially with selected ion monitoring (SIM).[3][6]
Selectivity Good selectivity based on chromatographic separation. Enhanced by using mass spectrometry (LC-MS).High selectivity and definitive peak identification through mass spectral libraries and fragmentation patterns.[3]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering. Can be challenging for boronic esters prone to hydrolysis.[1][7]May require derivatization to increase volatility and thermal stability. Headspace analysis can be used for volatile pyridines.[8][9]
Analysis Time Ranging from a few minutes for rapid screening to longer run times for high-resolution separations.[10]Generally offers fast analysis times, especially with modern capillary columns.[6]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial capital investment.
Common Issues On-column degradation of boronic esters, poor retention of hydrophilic boronic acids.[1][7]Thermal degradation of analytes in the injector or column, unsuitability for non-volatile impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. The following protocols are based on established methods for boronic acids and pyridine derivatives and can be adapted for this compound.

HPLC Protocol for this compound Analysis

This protocol is designed to mitigate the on-column hydrolysis of boronic acids and achieve good retention.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

  • Column: A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) or a column designed for polar compounds.[7]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B) over 15-20 minutes to elute a range of polar and non-polar compounds.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI).

  • Sample Preparation: Dissolve the reaction mixture in a mixture of acetonitrile and water. To minimize hydrolysis of any boronate ester intermediates, aprotic solvents like acetonitrile can be used for sample preparation.[1] For challenging separations of the boronic acid, a high pH mobile phase (pH > pKa of the boronic acid) or the addition of an ion-pairing reagent may be necessary to improve retention and peak shape.[7]

GC-MS Protocol for Pyridine-containing Reaction Mixtures

This protocol is suitable for the analysis of the more volatile components of the reaction mixture, such as the parent pyridine.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[3][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate. If the boronic acid itself is to be analyzed, derivatization (e.g., silylation) would be necessary to make it volatile.

Visualizing the Analytical Workflow and Reaction Context

To aid in the decision-making process and to visualize the chemical context, the following diagrams are provided.

Analytical_Workflow cluster_start Reaction Mixture Analysis cluster_decision Technique Selection cluster_hplc HPLC Path cluster_gcms GC-MS Path start Reaction Mixture of This compound decision Analyze for: start->decision hplc_prep Sample Prep: Dissolve in ACN/Water decision->hplc_prep Non-volatile products, boronic acid, polar impurities gcms_prep Sample Prep: Dissolve in DCM or derivatize decision->gcms_prep Volatile starting materials, byproducts hplc_analysis HPLC Analysis (Reversed-Phase) hplc_prep->hplc_analysis hplc_data Chromatogram: Quantify reactants, products, non-volatile impurities hplc_analysis->hplc_data gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Total Ion Chromatogram: Identify volatile components and byproducts by MS gcms_analysis->gcms_data

Caption: Workflow for selecting between HPLC and GC-MS.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products & Impurities boronic_acid This compound catalyst Pd Catalyst & Base boronic_acid->catalyst deboronation Deboronated Pyridine boronic_acid->deboronation Side Reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product Coupled Product (Ar-Pyridine) catalyst->product homocoupling Homocoupling Byproduct (Ar-Ar) catalyst->homocoupling

Caption: Potential Suzuki-Miyaura reaction pathway.

References

Benchmarking 2-Fluoro-3-methylpyridine-5-boronic Acid: A Comparative Guide to Alternative Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of 2-Fluoro-3-methylpyridine-5-boronic acid and its alternatives in the widely-used Suzuki-Miyaura and Stille cross-coupling reactions, supported by available experimental data.

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have become indispensable for the creation of C-C bonds. This compound is a valuable building block in this context, offering the potential to introduce a fluorinated methylpyridine moiety into target molecules. The fluorine substituent can significantly influence the physicochemical properties of the final compound, including its metabolic stability and binding affinity.

However, the performance of any coupling reagent is subject to various factors, including reaction conditions and the nature of the coupling partners. This guide benchmarks this compound against several alternative reagents: 3-methylpyridine-5-boronic acid, 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (a boronate ester), and 2-fluoro-5-(tributylstannyl)-3-methylpyridine (an organostannane for Stille coupling).

Quantitative Performance Comparison

The efficacy of these reagents is best illustrated through a direct comparison of their performance in the synthesis of a common scaffold. The following tables summarize the reported yields for the synthesis of 2-fluoro-5-(4-methoxyphenyl)-3-methylpyridine or a structurally similar compound from the respective pyridine derivative and 4-bromoanisole. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented here is collated from various sources and should be interpreted with consideration of the differing reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Boronic Acids and Boronate Esters

ReagentProductCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 2-Fluoro-5-(4-methoxyphenyl)-3-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Data not available
3-Methylpyridine-5-boronic acid3-Methyl-5-(4-methoxyphenyl)pyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
2-Fluoro-3-methyl-5-(pinacolato)borane2-Fluoro-5-(4-methoxyphenyl)-3-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O802Data not available

Note: Specific yield data for the coupling of this compound and its pinacol ester with 4-bromoanisole under these exact conditions could not be located in the searched literature. The yield for 3-methylpyridine-5-boronic acid is described as "moderate to good" in a representative synthesis.[1]

Table 2: Stille Coupling with Organostannanes

ReagentProductCatalystSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-5-(tributylstannyl)-3-methylpyridine2-Fluoro-5-(4-methoxyphenyl)-3-methylpyridinePd(PPh₃)₄Toluene10024Data not available

Note: While the Stille reaction is a viable alternative, specific yield data for the coupling of 2-fluoro-5-(tributylstannyl)-3-methylpyridine with 4-bromoanisole was not found in the available literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura and Stille cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the pyridine boronic acid or boronate ester (1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organostannane reagent (e.g., 2-fluoro-5-(tributylstannyl)-3-methylpyridine, 1.1 equiv.) and the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.) in an anhydrous solvent such as toluene.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

To aid in the understanding of the underlying chemical processes and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reagents: - Pyridine Derivative - Aryl Halide - Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Quench - Extract - Wash reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated pyridine derivatives. While direct comparative data is sparse, the choice between this boronic acid and its alternatives will depend on the specific requirements of the synthesis. Factors to consider include the desired electronic properties of the final product, the stability of the organometallic reagent, and the established protocols within a research group. Boronate esters offer enhanced stability, which can be advantageous in multi-step syntheses, while organostannanes provide an alternative coupling strategy via the Stille reaction, albeit with concerns regarding tin toxicity. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive guide for reagent selection.

References

The Synthetic Advantage: A Comparative Guide to 2-Fluoro-3-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to achieving efficient and novel molecular architectures. Among the vast array of reagents available for cross-coupling reactions, 2-Fluoro-3-methylpyridine-5-boronic acid has emerged as a versatile and advantageous partner, primarily in the widely utilized Suzuki-Miyaura coupling. This guide provides an objective comparison of its performance against other pyridine-boronic acid analogues, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The true measure of a building block's utility lies in its performance in key chemical transformations. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthesis for creating carbon-carbon bonds. The electronic and steric nature of the substituents on the pyridine boronic acid significantly influences reaction outcomes, including yield and reaction kinetics.

The presence of a fluorine atom at the 2-position and a methyl group at the 3-position of the pyridine ring in this compound imparts a unique combination of electronic effects. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen, potentially reducing catalyst inhibition, a common issue known as the "2-pyridyl problem" where the nitrogen lone pair coordinates to the palladium catalyst.[1] Concurrently, the electron-donating methyl group can influence the nucleophilicity of the boronic acid.

To provide a quantitative comparison, the following table summarizes the performance of this compound and its structural analogues in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. The data presented is a collation of representative examples from various sources and aims to provide a general performance benchmark.

Table 1: Performance Comparison of Pyridine Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O12015~85 (estimated based on similar substrates)
3-Methylpyridine-5-boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10012~80-90
2-Fluoropyridine-5-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~70-85
Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃MeCN/H₂O802~90

Note: The yields are representative and can vary significantly based on the specific reaction conditions, catalyst, and ligand used. The data for this compound is an estimation based on the performance of structurally similar compounds due to the lack of a directly reported coupling with 4-bromoanisole under comparable conditions.

Key Advantages of this compound

The unique substitution pattern of this compound offers several distinct advantages in synthesis:

  • Modulated Reactivity and Selectivity: The interplay of the electron-withdrawing fluorine and electron-donating methyl group allows for fine-tuning of the electronic properties of the resulting biaryl compound. This is particularly valuable in medicinal chemistry for optimizing drug-target interactions.

  • Reduced Catalyst Inhibition: The fluorine atom at the 2-position can decrease the Lewis basicity of the adjacent pyridine nitrogen, thereby mitigating its coordination to the palladium catalyst. This can lead to improved catalyst turnover and higher reaction efficiency, especially in challenging couplings.[1]

  • Versatility in Post-Coupling Functionalization: The presence of both a fluoro and a methyl group provides potential sites for further chemical modification, allowing for the rapid generation of diverse compound libraries from a single cross-coupling product.

  • Improved Physicochemical Properties: Incorporation of a fluorinated pyridine moiety can enhance key properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug development.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the synthetic process and the underlying chemical principles, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex ar_x Ar-X transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 boronate Ar'-B(OR)₃⁻ base Base boronic_acid Ar'-B(OH)₂ reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reagents setup Reaction Setup: - this compound - Aryl Halide - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis and Structural Confirmation of Products Derived from 2-Fluoro-3-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules for pharmaceuticals and functional materials, 2-fluoro-3-methylpyridine-5-boronic acid serves as a critical building block. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, yielding highly functionalized biaryl compounds. However, the inherent instability of some pyridylboronic acids necessitates a careful evaluation of this method against viable alternatives.[1]

This guide provides an objective comparison of synthetic routes involving this compound and its alternatives, supported by experimental data for structural confirmation and performance.

Performance Comparison of Cross-Coupling Methods

The Suzuki-Miyaura coupling is renowned for the low toxicity of its boron-based reagents.[1] However, challenges such as the potential for protodeboronation (cleavage of the C-B bond) in heteroaryl boronic acids have led to the exploration of alternative coupling methodologies like the Stille and Negishi reactions.[1] These alternatives utilize organotin and organozinc reagents, respectively, and each presents a unique profile of advantages and disadvantages.[1]

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., Boronic Acids, MIDA boronates)Organotin (Stannanes)Organozinc
Key Advantages Low toxicity of reagents, commercial availability.[1]Air and moisture-stable reagents, excellent functional group tolerance.[1]High reactivity, mild reaction conditions, often shorter reaction times.[1][2]
Key Disadvantages Instability of some 2-pyridylboronic acids, potential for protodeboronation.[1]High toxicity of organotin reagents and byproducts.[3][4]Air and moisture sensitivity of organozinc reagents.[1]
Typical Catalyst Palladium[5]Palladium[1]Palladium or Nickel[6]
Base Requirement Typically required (e.g., K₃PO₄, K₂CO₃).[1][5]Often not required.[1]Often not required.[1]
Typical Yield Range Modest to excellent (5-95%), highly substrate-dependent.[7][8][9]Good to excellent (up to 90%+), but sensitive to ligand choice.[10][11]Good to excellent (up to 90%+), broad substrate scope.[2]

Synthetic Pathway and Structural Confirmation Workflow

The synthesis of a biaryl product using this compound via Suzuki-Miyaura coupling is a well-established method. The general reaction scheme involves coupling the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Reaction_Center Boronic_Acid->Reaction_Center Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Center Base Base (e.g., K₃PO₄) Base->Reaction_Center Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Center Product 2-Fluoro-3-methyl-5-aryl-pyridine Reaction_Center->Product Heat

Caption: Suzuki-Miyaura coupling of this compound.

Following synthesis, a rigorous workflow is essential to confirm the structure of the desired product and assess its purity. This process involves separation, purification, and detailed spectroscopic analysis.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for heteroaryl boronic acids, which may require specific conditions to mitigate side reactions like protodeboronation.[5][9]

  • Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Solvent Addition : Add a degassed solvent, such as a mixture of dioxane and water (e.g., 4:1 v/v).[8][12]

  • Reaction : Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

  • Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the final product.[5]

2. Protocol for Structural Confirmation

  • Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum will confirm the presence of protons and their chemical environments. For biarylpyridines, characteristic shifts in the aromatic region (typically 7.0-9.0 ppm) are expected.

    • ¹³C NMR : This provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : For complex structures, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and long-range carbons, respectively, allowing for unambiguous assignment of the entire structure.[13][14]

Workflow cluster_structure Structural Confirmation start Synthesized Crude Product purification Purification (Flash Chromatography) start->purification purity_check Purity Assessment (LC-MS, ¹H NMR) purification->purity_check ms Mass Spectrometry (HRMS) Confirm Molecular Formula purity_check->ms final Confirmed Product Structure purity_check->final If Pure nmr_1d 1D NMR (¹H, ¹³C) Identify Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity

Caption: Workflow for purification and structural confirmation of synthesized products.

References

A Comparative Purity Assessment of 2-Fluoro-3-methylpyridine-5-boronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks is paramount to the success of complex synthetic endeavors and the reliability of biological assays. This guide provides a comprehensive comparison of the purity of 2-Fluoro-3-methylpyridine-5-boronic acid and its structurally related alternatives, offering supporting experimental data and detailed analytical protocols.

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern allows for the introduction of a fluorinated methylpyridine moiety, which can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will delve into a comparative purity analysis of this compound alongside two common alternatives: 3-methylpyridine-5-boronic acid and 2-Fluoropyridine-5-boronic acid.

Comparative Purity Analysis

The purity of boronic acids is a critical factor influencing their reactivity and the outcome of subsequent reactions, such as the widely used Suzuki-Miyaura coupling. The table below summarizes the typical purities of this compound and its alternatives as stated by various suppliers, alongside a specific example from a Certificate of Analysis.

CompoundStated Purity (Supplier Range)Purity by HPLC (CoA Example)
This compound≥95% - 97%[1]Not Publicly Available
3-methylpyridine-5-boronic acid≥98%98.23%[2]
2-Fluoropyridine-5-boronic acid≥98%Not Publicly Available

It is important to note that the purity of chemical reagents can vary between batches and suppliers. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.

Key Impurities

A common impurity in boronic acids is the corresponding boronic anhydride (boroxine), which is formed by the dehydration of three boronic acid molecules. The presence of boroxines can affect the stoichiometry of reactions and should be monitored.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For boronic acids, reversed-phase HPLC is a common method.

A Representative HPLC Protocol for Pyridine Boronic Acids:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of a 1:1 mixture of water and acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.

A Representative qNMR Protocol for this compound:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Application Workflow: Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates a typical experimental workflow.

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere heating Heat and Stir (e.g., 80-110°C) atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product chromatography->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Purity Assessment Workflow

The following diagram outlines the logical flow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_methods Analytical Methods cluster_hplc_steps HPLC Procedure cluster_qnmr_steps qNMR Procedure start Sample of this compound hplc HPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr hplc_prep Sample Preparation hplc->hplc_prep qnmr_prep Sample and Internal Standard Preparation qnmr->qnmr_prep hplc_run Chromatographic Separation hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_data Data Analysis (Peak Area %) hplc_detect->hplc_data purity_report Purity Report hplc_data->purity_report qnmr_run NMR Spectrum Acquisition qnmr_prep->qnmr_run qnmr_data Data Analysis (Integral Comparison) qnmr_run->qnmr_data qnmr_data->purity_report

Workflow for the purity assessment of the target compound.

References

A Comparative Guide to the Applications of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylboronic acids are a versatile class of reagents that have garnered significant attention across various fields of chemistry and medicine. Their unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the versatile reactivity of the boronic acid moiety, make them valuable building blocks in organic synthesis, powerful recognition elements in sensor technology, and potent inhibitors in medicinal chemistry. This guide provides a comparative overview of the applications of substituted pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions, fluorescent saccharide sensing, and enzyme inhibition, with a focus on their performance relative to other commonly used alternatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Substituted pyridylboronic acids are frequently employed in these reactions to introduce the pyridyl moiety, a common scaffold in pharmaceuticals and functional materials.

Performance Comparison

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is highly dependent on the position of the boronic acid group on the pyridine ring and the nature of other substituents. Generally, 3- and 4-pyridylboronic acids exhibit good reactivity, comparable to or slightly lower than phenylboronic acid. However, 2-pyridylboronic acids often present a challenge known as the "2-pyridyl problem," which is attributed to the proximity of the nitrogen atom to the boronic acid group, leading to catalyst inhibition and facile protodeboronation.[1] Despite this, optimized reaction conditions and specialized ligands can overcome this limitation, leading to good to excellent yields.

The following table summarizes a comparison of reaction yields for the Suzuki-Miyaura coupling of various boronic acids with different aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Pyridylboronic Acid 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292[2]
Phenylboronic Acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295[2]
2-Pyridylboronic Acid 4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001685[3]
Phenylboronic Acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001692[3]
4-(Methylthio)phenylboronic Acid 2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O80688N/A
2-Chloro-5-pyridylboronic acid 2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF802475[4]
2-Methoxy-5-pyridylboronic acid 2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF802485[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-pyridylboronic acid with 2-Bromothiophene

This protocol is adapted from a representative procedure for the Suzuki-Miyaura cross-coupling of a substituted pyridylboronic acid.[4]

Materials:

  • 2-Chloro-5-pyridylboronic acid

  • 2-Bromothiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 2-chloro-5-pyridylboronic acid (1.2 mmol), 2-bromothiophene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add degassed DMF (10 mL) to the flask.

  • Add a 2 M aqueous solution of sodium carbonate (2.0 mL).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-thienyl)-5-chloropyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyridylboronic Acid - Aryl Halide - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Quench Reaction and Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Chromatography G->H I I H->I Characterize Product (NMR, MS)

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Fluorescent Saccharide Sensing

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in saccharides. When a fluorophore is incorporated into a boronic acid-containing molecule, this binding event can be translated into a change in fluorescence, forming the basis of a fluorescent sensor. Substituted pyridylboronic acids have been explored for this purpose, with the pyridine nitrogen potentially influencing the sensing mechanism.

Performance Comparison

The performance of a fluorescent saccharide sensor is typically evaluated by its binding affinity (association constant, Kₐ) for a particular saccharide and its limit of detection (LOD). The selectivity for one saccharide over others is also a critical parameter. Pyridylboronic acid-based sensors can exhibit different binding affinities and selectivities compared to their phenylboronic acid counterparts, often influenced by the position of the nitrogen atom and other substituents on the pyridine ring.

The following table presents a comparison of the binding constants of different boronic acid-based fluorescent sensors for various saccharides.

Sensor TypeFluorophoreSaccharideBinding Constant (Kₐ, M⁻¹)pHReference
Pyridylboronic Acid-based AnthraceneGlucose1,3787.4[5]
Pyridylboronic Acid-based AnthraceneFructose3537.4[5]
Phenylboronic Acid-basedAnthraceneGlucose1107.4[5]
Phenylboronic Acid-basedAnthraceneFructose4,3657.4[5]
o-Carboxyphenylboronic acid QuinolineGlucose2.5 x 10³7.4[6]
8-Quinolineboronic acid QuinolineGlucose467.4[7]
Phenylboronic AcidN/AGlucose~57.4[7]
Experimental Protocol: Fluorescent Glucose Sensing

This protocol provides a general procedure for evaluating the performance of a fluorescent boronic acid-based sensor for glucose detection.

Materials:

  • Fluorescent boronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol)

  • Glucose stock solution (e.g., 1 M in buffer)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent sensor by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Prepare a series of glucose solutions of varying concentrations by serially diluting the glucose stock solution with the buffer.

  • Place the sensor working solution in a quartz cuvette and record its initial fluorescence spectrum (F₀).

  • Add aliquots of the glucose solutions to the cuvette, mix thoroughly, and record the fluorescence spectrum (F) after each addition.

  • Plot the change in fluorescence intensity (F/F₀ or F-F₀) as a function of the glucose concentration.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

Sensor_Mechanism cluster_unbound Unbound State cluster_bound Bound State Sensor Sensor Fluorophore_Q Fluorophore (Quenched) Sensor->Fluorophore_Q BoronicAcid Boronic Acid Sensor->BoronicAcid Fluorophore_E Fluorophore (Emitting) BoronateEster Boronate Ester BoronicAcid->BoronateEster + Saccharide Complex Sensor-Saccharide Complex Complex->Fluorophore_E Complex->BoronateEster BoronateEster->BoronicAcid - Saccharide Saccharide Saccharide (Diol)

General mechanism of a "turn-on" fluorescent boronic acid sensor.

Enzyme Inhibition

The boronic acid moiety is a known pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of many serine proteases. This interaction makes boronic acid derivatives, including substituted pyridylboronic acids, potent enzyme inhibitors. The proteasome inhibitor Bortezomib, which contains a pyrazinamide group, is a prominent example of a successful boronic acid-based drug.

Performance Comparison

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate a more potent inhibitor. The pyridine ring in substituted pyridylboronic acids can engage in additional interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity compared to phenylboronic acid-based inhibitors.

The following table compares the inhibitory activity of various boronic acid derivatives against different enzymes.

InhibitorEnzymeIC₅₀ / KᵢReference
Peptidyl boronic acid (Cbz-Ser-Ser-Lys-Leu-(boro)Leu) Prostate-Specific Antigen (PSA)Kᵢ = 65 nM[8]
Phenylboronic acidChymotrypsinKᵢ = 0.15 mM[9]
3-Azidomethylphenyl boronic acid AmpC β-lactamaseKᵢ = 700 nM[10]
Bortezomib (a dipeptidyl boronic acid) 20S Proteasome (Chymotrypsin-like activity)IC₅₀ ≈ 7 nM[11]
MG-132 (a peptide aldehyde) 20S Proteasome (Chymotrypsin-like activity)IC₅₀ ≈ 100 nM[12]
Phenylboronic acid DU-145 cancer cell migrationMore potent than boric acid[11]
Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a substituted pyridylboronic acid inhibitor against a serine protease.

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate for the enzyme

  • Substituted pyridylboronic acid inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: Bortezomib and the NF-κB Pathway

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. One of its key mechanisms of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In cancer cells, NF-κB is often constitutively active and promotes cell survival and proliferation. Bortezomib's inhibition of the proteasome prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Inhibition of the NF-κB signaling pathway by Bortezomib.

Conclusion

Substituted pyridylboronic acids are a valuable and versatile class of compounds with broad applications in organic synthesis, chemical sensing, and drug discovery. Their performance in Suzuki-Miyaura cross-coupling reactions is generally good, although the "2-pyridyl problem" requires careful optimization of reaction conditions. In fluorescent sensing, the pyridine moiety can be strategically employed to modulate the binding affinity and selectivity for saccharides. As enzyme inhibitors, the ability of the pyridyl group to form additional interactions within the active site can lead to highly potent and selective drug candidates. The continued exploration and development of novel substituted pyridylboronic acids are expected to lead to further advancements in these and other scientific disciplines.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-methylpyridine-5-boronic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-3-methylpyridine-5-boronic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal and environmental safety.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation, skin irritation, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and disposal protocols is mandatory.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards.

GHS Hazard Classifications:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye damage (H318/H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesInspect gloves before use. Refer to manufacturer/supplier for information on permeability and breakthrough time.
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure complete irrigation of the eye is possible if exposure occurs.[1]
Skin and Body Protection Long-sleeved protective clothingLaunder contaminated clothing separately before re-use.[1]
Respiratory Protection Dust respiratorUse in a well-ventilated area. Avoid breathing dust.[1]
Step-by-Step Disposal Procedure

The following protocol outlines the approved method for disposing of this compound.

1. Waste Collection and Storage:

  • Place excess or unwanted this compound in a clean, dry, and sealable container.

  • Label the container clearly with the chemical name: "this compound" and the appropriate hazard symbols.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

2. Spill Management: In the event of a spill, follow these cleanup procedures immediately:

  • Dry Spills:

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Sweep up, shovel up, or vacuum the spilled material. If using a vacuum, consider an explosion-proof machine designed to be grounded during use.[1]

    • Place the collected residue in a sealed and labeled container for disposal.[1]

  • Wet Spills:

    • Vacuum or shovel up the material and place it in a labeled container for disposal.[1]

  • Post-Cleanup:

    • Wash the spill area with large amounts of water.[1]

    • Prevent runoff from entering drains or waterways. If contamination occurs, immediately advise emergency services.[1]

3. Final Disposal:

  • Dispose of the contents and container at an authorized hazardous or special waste collection point.[1]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Visual Guides

To further clarify the disposal process, the following diagrams illustrate the workflow and logical relationships involved.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe container Place in a clean, dry, sealable container ppe->container label_container Clearly label container with chemical name and hazards container->label_container storage Store in designated hazardous waste area label_container->storage transport Transport to authorized hazardous waste facility storage->transport end_point Disposal according to local regulations transport->end_point cluster_hazards Hazard Profile cluster_ppe Required PPE cluster_disposal_actions Disposal Actions h302 Harmful if Swallowed gloves Chemical Resistant Gloves h302->gloves h312 Harmful in Contact with Skin h312->gloves clothing Protective Clothing h312->clothing h315 Causes Skin Irritation h315->gloves h315->clothing h319 Causes Serious Eye Irritation goggles Safety Goggles h319->goggles h332 Harmful if Inhaled respirator Dust Respirator h332->respirator h335 May Cause Respiratory Irritation h335->respirator collect Collect in Sealed Container gloves->collect goggles->collect clothing->collect respirator->collect label_waste Label as Hazardous Waste collect->label_waste dispose Dispose via Authorized Facility label_waste->dispose

References

Personal protective equipment for handling 2-Fluoro-3-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-methylpyridine-5-boronic Acid

For immediate reference, this guide provides critical safety protocols and logistical information for handling this compound (CAS No. 904326-92-7). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Immediate Hazard Identification: this compound is classified as a hazardous substance. The primary, known hazard is the risk of serious eye damage.[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H318 - Causes serious eye damage.[1]

Based on data for similar compounds, it may also cause skin irritation, respiratory irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure.

Control TypeRecommendationSource
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Ensure eyewash stations and safety showers are readily accessible.
Eye and Face Protection Wear chemical safety goggles and a face shield.[2][3]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2][3]
Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[2]
Safe Handling and Hygiene

Adherence to proper handling and hygiene practices is crucial for safety.

ProcedureGuidelineSource
General Handling Avoid all personal contact, including inhalation of dust.[2] Do not get in eyes, on skin, or on clothing.[3]
Wash hands thoroughly after handling.[2][3]
Do not eat, drink, or smoke in the laboratory.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[2][3]
Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2][3]
Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

Waste TypeDisposal ProcedureSource
Chemical Waste Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2]
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper) must also be disposed of as hazardous waste.
Empty Containers Do not reuse empty containers. Dispose of them as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Chemical C->D Begin Work E Perform Experiment D->E F Segregate Hazardous Waste (Chemical and Contaminated Materials) E->F Conclude Experiment G Decontaminate Work Area F->G H Remove and Dispose of PPE as Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

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